8-Geranyloxy-5,7-dimethoxycoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGXRHHXLABPNI-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Occurrence and Isolation of 8-Geranyloxy-5,7-dimethoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy-5,7-dimethoxycoumarin is a naturally occurring geranyloxycoumarin that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and quantitative data on its biological efficacy. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources
This compound is predominantly found in plant species belonging to the Rutaceae family. Its presence has been identified in various parts of these plants, including the peels of citrus fruits.
Table 1: Natural Sources of this compound
| Plant Species | Family | Part of Plant |
| Toddalia asiatica (L.) Lam.[1] | Rutaceae | Not specified |
| Citrus limon (Lemon)[2] | Rutaceae | Peels |
| Citrus aurantiifolia (Lime) | Rutaceae | Peel |
Isolation and Purification Methodologies
The isolation of this compound from its natural plant sources typically involves a multi-step process encompassing initial extraction followed by chromatographic purification.
Experimental Protocol 1: General Isolation from Plant Material
This protocol outlines a standard procedure for the extraction and isolation of 8-geranyloxycoumarins from plant matter.[3]
1. Preliminary Preparation and Extraction:
-
Plant Material Preparation: The plant material (e.g., peels, leaves) is first dried and then ground into a coarse powder to increase the surface area for solvent extraction.
-
Maceration/Percolation:
-
The powdered plant material is submerged in methanol (B129727) at a solid-to-liquid ratio of 1:10 (w/v).[3]
-
The mixture is allowed to stand at room temperature for 3-5 days with occasional agitation to ensure thorough extraction.[3]
-
Alternatively, percolation can be employed, where the solvent is slowly passed through the plant material.[3]
-
-
Concentration: The resulting extract is collected and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[3]
2. Chromatographic Purification:
A sequential chromatographic approach is essential to isolate the target compound with high purity.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used.[3]
-
Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., 100% petroleum ether) is prepared and packed into a glass column.[3]
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is then eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., petroleum ether to ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
Stationary Phase: Silica gel plates are utilized.
-
Procedure:
-
The fraction containing the target compound is dissolved in a minimal amount of a volatile solvent.[3]
-
The solution is applied as a narrow band onto the pTLC plate.[3]
-
The plate is developed in a chromatography chamber saturated with an appropriate mobile phase.[3]
-
The separated bands are visualized under UV light (254 nm and/or 365 nm).[3]
-
The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel with a suitable solvent.[3]
-
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
For further purification, HSCCC can be employed. A two-phase solvent system such as petroleum ether-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) has been reported to be effective.[3]
-
References
8-Geranyloxy-5,7-dimethoxycoumarin: A Technical Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy-5,7-dimethoxycoumarin is a natural product belonging to the geranyloxycoumarin class of organic compounds.[1] These compounds are characterized by a core coumarin (B35378) structure substituted with a geranyloxy group. This compound has been identified in plants such as Toddalia asiatica.[1] While specific research on this particular molecule is limited, the broader class of geranyloxycoumarins and related dimethoxycoumarins has garnered significant scientific interest for a range of biological activities. This guide synthesizes the available data on structurally similar compounds to provide insights into the potential therapeutic properties of this compound and to outline established experimental protocols for its investigation.
Potential Biological Activities
Direct experimental data on the biological effects of this compound is not extensively documented in current literature. However, based on the activities of closely related analogues, its potential in several therapeutic areas can be inferred.
Anticancer and Cytotoxic Potential
The anticancer activity is a well-documented property of many coumarin derivatives. Studies on analogues of this compound suggest it may possess cytotoxic properties against various cancer cell lines.
-
Structural Analogues' Activity: A study on coumarins isolated from Citrus aurantiifolia peel evaluated the cytotoxic activity of several related compounds against the MCF-7 breast cancer cell line.[2] Notably, 8-geranyloxypsoralen, which shares the 8-geranyloxy (B15478889) substitution pattern, displayed cytotoxic activity.[2] The same study found that 5-geranyloxy-7-methoxycoumarin also exhibited cytotoxicity.[2] Another study demonstrated that 5-geranyloxy-7-methoxycoumarin induces apoptosis in human neuroblastoma SH-SY5Y cells and colon cancer (SW480) cells.[3]
-
Structure-Activity Relationship (SAR): Research indicates that the position of the geranyloxy group is critical for cytotoxic efficacy.[2] Compounds with the geranyloxy group at the C5 position showed higher activity against MCF-7 cells than the analogue with the substitution at the C8 position, suggesting that this compound might have moderate activity.[2]
Anti-inflammatory Properties
Coumarins are widely investigated for their anti-inflammatory effects.[4] The mechanism often involves the modulation of key inflammatory signaling pathways.
-
Inferred Mechanisms: Many coumarin derivatives exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[4][5] This is often achieved by suppressing the activation of transcription factors like NF-κB and signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[5][6][7] For instance, the related compound 7,8-dimethoxycoumarin (B190902) was shown to attenuate the expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-treated cells by targeting these pathways.[7] The geranyl moiety itself has also been associated with anti-inflammatory and antioxidant activities, potentially reducing inflammatory cytokines and oxidative stress factors.[8]
Other Potential Activities
-
Antiadipogenic Effects: The closely related 5-geranyloxy-7-methoxycoumarin has been identified as an antiadipogenic constituent in lemon peels, showing an ability to lower triglycerides in 3T3-L1 adipocytes.[9][10] This suggests a potential role for this compound in obesity and metabolic disorder research.
-
Photobiological and Genotoxic Activity: The parent compound, 5,7-dimethoxycoumarin, has been reported to have photobiological activity, including lethal photosensitization and the induction of sister chromatid exchanges in hamster cells.[11] Other related dihydroxycoumarins have shown weak genotoxic activity in various assays.[12]
Quantitative Data from Structurally Related Compounds
As quantitative data for this compound is not available, this section summarizes the IC₅₀ and LD₅₀ values for its structural analogues to provide a benchmark for future studies.
Table 1: Cytotoxic Activity of Geranyloxycoumarin Analogues
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 5-Geranyloxypsoralen | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 138.51 ± 14.44 µg/mL | [2] |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 204.69 ± 22.91 µg/mL | [2] |
| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 478.15 ± 34.85 µg/mL | [2] |
| Bergamottin | SH-SY5Y (Neuroblastoma) | MTT | IC₅₀ | 36.8 ± 3.8 µM | [13] |
| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Neuroblastoma) | MTT | IC₅₀ | 46.9 ± 5.47 µM | [13] |
| Acetoxycoumarin Derivative 5 | A549 (Lung Cancer) | Crystal Violet | LD₅₀ | 89.3 µM | [14] |
| Acetoxycoumarin Derivative 7 | A549 (Lung Cancer) | Crystal Violet | LD₅₀ | 48.1 µM | [14] |
| Acetoxycoumarin Derivative 7 | CRL 1548 (Liver Cancer) | Crystal Violet | LD₅₀ | 45.1 µM |[14] |
Experimental Protocols
The following are detailed methodologies for key assays used to evaluate the biological activities of coumarin derivatives. These protocols can be adapted for the investigation of this compound.
Protocol for Anticancer Activity Assessment: MTT Assay
This colorimetric assay is widely used to assess cell viability and determine the cytotoxic effects of compounds.
-
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Human cancer cell lines (e.g., MCF-7, A549, SH-SY5Y).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C with 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve analysis software.
-
Protocol for Anti-inflammatory Activity Assessment: NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
-
Objective: To quantify the ability of a compound to inhibit NF-κB activation.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. When NF-κB is activated by a stimulus (like TNF-α or LPS), it binds to the promoter and drives the expression of the reporter protein, which can be quantified.
-
Materials:
-
A stable cell line transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc).
-
This compound stock solution.
-
Inflammatory stimulus (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells to activate the NF-κB pathway. Include appropriate controls (unstimulated, stimulated vehicle-treated).
-
Incubation: Incubate the plate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Analysis: Normalize the luciferase signal to cell viability (which can be measured in a parallel plate via MTT or another viability assay). Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Signaling Pathways and Visualizations
Apoptotic Pathway Induced by Related Coumarins
Based on studies of 5-geranyloxy-7-methoxycoumarin, a potential mechanism of cytotoxicity is the induction of the intrinsic apoptotic pathway.[13] This involves the modulation of Bcl-2 family proteins and the activation of caspases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 7-Geranyloxy-5-methoxycoumarin [smolecule.com]
- 4. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photobiological activity of 5,7-dimethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bergamottin and 5-Geranyloxy-7-methoxycoumarin Cooperate in the Cytotoxic Effect of Citrus bergamia (Bergamot) Essential Oil in Human Neuroblastoma SH-SY5Y Cell Line [mdpi.com]
- 14. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin, a naturally occurring coumarin (B35378) that has garnered interest for its potential biological activities. This document outlines a plausible and scientifically supported two-stage synthetic pathway, commencing with the formation of the key intermediate, 8-hydroxy-5,7-dimethoxycoumarin, followed by its subsequent O-geranylation. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the replication and further investigation of this compound in a research and development setting.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the construction of the coumarin core with the requisite hydroxyl and methoxy (B1213986) functional groups at positions C8, C5, and C7, respectively. The second stage involves the attachment of the geranyl moiety to the C8 hydroxyl group via an ether linkage.
Caption: Overall synthetic workflow.
II. Stage 1: Synthesis of 8-hydroxy-5,7-dimethoxycoumarin
A plausible synthetic route could involve the following transformations:
-
Selective Protection: Protection of the more reactive hydroxyl groups of 2,3,4-trihydroxybenzaldehyde (B138039).
-
Methylation: Methylation of the remaining free hydroxyl groups to introduce the C5 and C7 methoxy groups.
-
Deprotection: Selective deprotection to reveal the C8 hydroxyl group.
-
Coumarin Ring Formation: Reaction of the resulting aldehyde with a suitable reagent, such as diethyl malonate, under basic conditions (e.g., Perkin or Knoevenagel condensation), followed by decarboxylation to form the coumarin ring.
Due to the lack of a specific published procedure with quantitative data for this precursor, researchers should rely on analogous transformations reported for other polysubstituted coumarins and optimize the reaction conditions accordingly.
III. Stage 2: O-Geranylation of 8-hydroxy-5,7-dimethoxycoumarin
The attachment of the geranyl group to the C8 hydroxyl function of the coumarin precursor is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic attack of the deprotonated hydroxyl group on geranyl bromide.
Caption: O-Geranylation experimental workflow.
Experimental Protocol: O-Geranylation
This protocol is adapted from general procedures for the O-alkylation of hydroxycoumarins.
Materials:
-
8-hydroxy-5,7-dimethoxycoumarin
-
Geranyl bromide
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 8-hydroxy-5,7-dimethoxycoumarin (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.
-
Add geranyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Quantitative Data (Exemplary)
The following table presents exemplary quantitative data based on similar O-alkylation reactions of hydroxycoumarins found in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the precursor.
| Parameter | Value | Reference |
| Reactants | ||
| 8-hydroxy-5,7-dimethoxycoumarin | 1.0 eq | - |
| Geranyl Bromide | 1.2 - 1.5 eq | [1] |
| Base (K₂CO₃) | 2.0 - 3.0 eq | [1] |
| Reaction Conditions | ||
| Solvent | Acetone | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 6 - 24 h (TLC monitored) | [1] |
| Yield | ||
| Expected Yield | 60 - 85% | Based on analogous reactions |
IV. Characterization of this compound
While a specific publication detailing the complete synthesis and characterization of this compound is not available, a phytochemical study has reported its isolation and spectroscopic analysis.[2] Researchers should aim to obtain analytical data consistent with the proposed structure.
Expected Analytical Data:
-
¹H NMR: Resonances corresponding to the geranyl moiety (vinyl protons, methyl groups, and methylene (B1212753) groups) and the coumarin core (aromatic protons and methoxy groups).
-
¹³C NMR: Carbon signals for the geranyl side chain and the substituted coumarin skeleton.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₂₁H₂₆O₅.
V. Conclusion
The synthesis of this compound is a feasible endeavor for researchers in drug discovery and medicinal chemistry. While the synthesis of the 8-hydroxy-5,7-dimethoxycoumarin precursor may require a multi-step, optimized approach, the subsequent O-geranylation is a standard and generally high-yielding reaction. This guide provides a solid foundation for the chemical synthesis of this promising natural product, enabling further investigation into its biological properties. It is recommended that researchers consult the cited literature for analogous reactions to refine the experimental conditions for the synthesis of the precursor.
References
8-Geranyloxy-5,7-dimethoxycoumarin: A Technical Guide to its Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy-5,7-dimethoxycoumarin is a naturally occurring coumarin (B35378) derivative that has garnered interest within the scientific community for its potential therapeutic applications. While direct and extensive research on this specific molecule is still emerging, a compelling hypothesis regarding its mechanism of action can be formulated based on the well-documented biological activities of structurally similar coumarins. This technical guide synthesizes the available data to present a plausible mechanism of action for this compound, focusing on its anticipated anti-inflammatory and anticancer properties. The proposed mechanism centers on the modulation of key cellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are pivotal in regulating inflammation and cell survival.
Hypothesized Core Mechanisms of Action
The primary hypothesized mechanisms of action for this compound are twofold:
-
Anticancer Activity via Apoptosis Induction: It is proposed that this compound induces programmed cell death (apoptosis) in cancer cells. This is likely achieved through the modulation of the MAPK signaling cascade, leading to the activation of pro-apoptotic proteins and the cell cycle arrest.
-
Anti-inflammatory Effects via Cytokine Suppression: The compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Quantitative Data on Related Coumarin Derivatives
To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the inhibitory concentrations (IC50) and other relevant metrics for structurally analogous compounds.
| Compound | Cell Line/Target | Activity | Value | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Colon Cancer) | Proliferation Inhibition | 67% at 25 µM | [1] |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | Cytotoxicity (IC50) | 204.69 ± 22.91 µg/mL | [2] |
| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | Cytotoxicity (IC50) | 478.15 ± 34.85 µg/mL | [2] |
| 8-Alkyloxy-furanocoumarin analogues | CYP3A4 Enzyme | Inhibition (IC50) | 0.78 ± 0.11 to 3.93 ± 0.53 µM | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in validating the hypothesized mechanism of action of this compound. These protocols are based on established methods used for studying similar compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., SW-480, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis and distinguish it from necrosis.
-
Methodology:
-
Cells are seeded in 6-well plates and treated with this compound at the determined IC50 concentration for 24 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK and NF-κB pathways.
-
Methodology:
-
Cells are treated with the compound for a specified time.
-
Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-IκBα, total IκBα, NF-κB p65, Bcl-2, Bax, Caspase-3, and β-actin as a loading control).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Hypothesized Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound is hypothesized to act.
References
- 1. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of 8-Geranyloxy-5,7-dimethoxycoumarin: An In-depth Technical Guide to Putative Targets and Mechanisms
Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific therapeutic targets, quantitative biological activities, or experimental protocols for 8-Geranyloxy-5,7-dimethoxycoumarin . The information presented in this technical guide is therefore based on an in-depth analysis of its close structural analogs: 5-Geranyloxy-7-methoxycoumarin and 5,7-dimethoxycoumarin . The biological activities and mechanisms of these analogs are not directly transferable but offer a scientifically informed perspective on the potential therapeutic avenues that this compound may warrant for future investigation. All data and pathways described herein should be considered in the context of these related, but distinct, chemical entities.
Introduction to Geranyloxycoumarins
Coumarins are a large class of phenolic compounds found in many plants, and they are known to exhibit a wide range of biological activities. The addition of a geranyloxy moiety, a lipophilic chain, can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide explores the potential therapeutic applications of this compound by examining the established bioactivities of its structural isomers and related compounds, focusing on anticancer, anti-inflammatory, and neuroprotective effects.
Potential Anticancer Activity
The anticancer potential of coumarins is a significant area of research. While no data exists for this compound, studies on related compounds suggest that it may possess cytotoxic and anti-proliferative properties.
Insights from 5-Geranyloxy-7-methoxycoumarin
5-Geranyloxy-7-methoxycoumarin has demonstrated notable anticancer effects, particularly against colon and neuroblastoma cell lines. Research indicates that this compound can induce apoptosis and cause cell cycle arrest.
Data Presentation: Cytotoxic Activity of 5-Geranyloxy-7-methoxycoumarin
| Compound | Cell Line | Assay | Result | Concentration | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Human colon cancer) | Proliferation Inhibition | 67% | 25 µM | [1][2] |
| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Human neuroblastoma) | Apoptosis Induction | Increased ROS production, impaired mitochondrial membrane potential | Not specified | [3] |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Human breast cancer) | MTT Assay | IC50: 204.69 ± 22.91 µg/mL | - |
Signaling Pathways in Anticancer Activity of 5-Geranyloxy-7-methoxycoumarin
The proposed mechanism of action for 5-Geranyloxy-7-methoxycoumarin in colon cancer cells involves the activation of the tumor suppressor protein p53 and caspases, leading to apoptosis. It also appears to regulate the Bcl-2 family of proteins and inhibit the p38 MAPK signaling pathway.
Experimental Protocols for Anticancer Activity Assessment
A generalized protocol for assessing the cytotoxic effects of a compound like this compound, based on methodologies used for similar compounds, is the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Plate human cancer cells (e.g., SW-480, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Anti-inflammatory Activity
Coumarins are well-documented for their anti-inflammatory properties. The structural features of this compound suggest it could modulate inflammatory pathways.
Insights from Structurally Related Coumarins
Studies on various natural and synthetic coumarins have shown that they can inhibit key inflammatory mediators and signaling pathways, such as NF-κB and MAPK. For instance, some O-prenylated coumarins have been shown to inhibit the activation of the NF-κB signaling pathway.
Signaling Pathways in Anti-inflammatory Activity
A common mechanism for the anti-inflammatory effects of coumarins involves the inhibition of the NF-κB pathway. This pathway is a central regulator of the expression of pro-inflammatory cytokines.
Experimental Protocols for Anti-inflammatory Activity Assessment
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Inhibition Assay Protocol
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce the production of NO. Include a control group with cells treated with LPS only and a blank group with untreated cells.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the amount of nitrite (B80452) (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-only control.
Potential Neuroprotective Effects
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases. The anti-inflammatory and antioxidant properties of coumarins make them interesting candidates for neuroprotection.
Insights from 5,7-dimethoxycoumarin
5,7-dimethoxycoumarin (also known as citropten) has been investigated for its effects on the central nervous system. Studies have shown its potential to ameliorate neuropathic pain, which involves complex signaling in the nervous system.
Key Findings for 5,7-dimethoxycoumarin in Neuropathic Pain:
-
It has shown analgesic and antiallodynic effects in a mouse model of vincristine-induced neuropathic pain.[4][5]
-
The mechanism appears to involve the serotonergic system, specifically 5-HT3 receptors.[4][5]
-
It has been observed to reverse vincristine-induced increases in plasma TNF-α levels, indicating an anti-inflammatory component to its neuroprotective action.[5]
Experimental Workflow for a Neuropathic Pain Model
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. New insights of structural activity relationship of curcumin and correlating their efficacy in anticancer studies with some other similar molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 8-Geranyloxy-5,7-dimethoxycoumarin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 8-Geranyloxy-5,7-dimethoxycoumarin, a natural product with significant therapeutic potential. Due to the limited availability of direct in silico studies on this specific compound, this document outlines a robust computational strategy based on established methodologies for similar coumarin (B35378) derivatives. The guide details protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate its mechanism of action and pharmacokinetic profile. Furthermore, it summarizes known experimental data on related geranyloxy- and dimethoxy-substituted coumarins, focusing on their anticancer and anti-inflammatory activities. Key signaling pathways, including NF-κB and MAPK, are discussed as probable targets. This document serves as a foundational resource for researchers initiating computational and experimental investigations into this compound for drug discovery and development.
Introduction
Coumarins are a large class of benzopyrone-containing secondary metabolites found in various plants, fungi, and bacteria. They exhibit a wide range of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. This compound is a naturally occurring coumarin that has garnered interest for its potential therapeutic applications. In silico modeling offers a powerful and cost-effective approach to predict the biological activity, understand the mechanism of action, and assess the pharmacokinetic properties of novel compounds like this compound before extensive experimental validation.
This guide will focus on the application of computational techniques to model the activity of this compound, drawing parallels from studies on structurally related compounds.
Chemical Properties of this compound
-
IUPAC Name: 5,7-dimethoxy-8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy-2H-chromen-2-one
-
Molecular Formula: C₂₁H₂₆O₅
-
Molecular Weight: 374.43 g/mol
-
Structure:
In Silico Modeling Workflow
A typical in silico workflow for evaluating the activity of a small molecule like this compound involves several key steps.
Potential Biological Activities and Molecular Targets
Based on studies of structurally similar coumarins, this compound is predicted to exhibit anticancer and anti-inflammatory properties.
Anticancer Activity
Studies on compounds like 5-geranyloxy-7-methoxycoumarin have shown inhibitory activity against cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Potential Molecular Targets:
-
Bcl-2 family proteins: Regulation of apoptosis.
-
Caspases: Executioners of apoptosis.
-
p53: Tumor suppressor protein.
-
Mitogen-Activated Protein Kinases (MAPKs): Key regulators of cell proliferation and survival.[1]
-
PI3K/Akt/mTOR pathway: A central signaling pathway in cancer.[3]
Anti-inflammatory Activity
Coumarins are known to modulate inflammatory responses. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators.
Potential Molecular Targets:
-
Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates the expression of pro-inflammatory genes.
-
Cyclooxygenase (COX) enzymes: Involved in the synthesis of prostaglandins.
-
Lipoxygenase (LOX) enzymes: Involved in the synthesis of leukotrienes.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
Detailed Methodologies for In Silico Modeling
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., NF-κB, p38 MAPK) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using software like Avogadro or ChemDraw.
-
Perform geometry optimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of the native ligand or active site residues.
-
Use docking software such as AutoDock Vina or Glide to perform the docking calculations.
-
Analyze the docking poses based on their binding affinity scores (e.g., kcal/mol) and interactions with the protein (hydrogen bonds, hydrophobic interactions, etc.).
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[4][5]
Protocol:
-
System Setup:
-
Use the best-docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns).
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions.
-
Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA.
-
Density Functional Theory (DFT) Calculations
DFT calculations can be used to determine the electronic properties of this compound.[6]
Protocol:
-
Geometry Optimization: Optimize the 3D structure of the molecule using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Property Calculation:
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity.
-
Generate the Molecular Electrostatic Potential (MEP) map to identify regions susceptible to electrophilic and nucleophilic attack.
-
Calculate vibrational frequencies and compare them with experimental IR and Raman spectra for structural validation.
-
ADMET Prediction
In silico ADMET prediction helps to assess the drug-likeness and potential toxicity of a compound.[7][8][9][10]
Protocol:
-
Input: Use the 2D or 3D structure of this compound.
-
Software/Web Servers: Utilize platforms like SwissADME, pkCSM, or ProTox-II.
-
Analysis:
-
Evaluate Lipinski's rule of five for oral bioavailability.
-
Predict absorption parameters (e.g., Caco-2 permeability, human intestinal absorption).
-
Predict distribution parameters (e.g., blood-brain barrier permeability, plasma protein binding).
-
Predict metabolism by cytochrome P450 enzymes.
-
Predict excretion routes.
-
Predict toxicity endpoints (e.g., hepatotoxicity, carcinogenicity, mutagenicity).
-
Quantitative Data from Related Compounds
The following tables summarize experimental data for coumarin derivatives structurally related to this compound. This data can serve as a benchmark for in silico predictions.
Table 1: Anticancer Activity of Geranyloxycoumarins
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Colon Cancer) | MTT | ~16.75 (67% inhibition at 25 µM) | [1][2] |
| 5-Geranyloxypsoralen | MCF-7 (Breast Cancer) | MTT | 138.51 µg/mL | |
| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | MTT | 478.15 µg/mL |
Table 2: Anti-inflammatory Activity of Dimethoxycoumarins
| Compound | Cell Line | Stimulant | Inhibited Mediator | IC₅₀ (mM) | Reference |
| 7,8-dimethoxycoumarin | HaCaT (Keratinocytes) | TNF-α | IL-6, IL-8, MCP-1 | Not specified, effective at 0.1-0.2 mM | [11] |
| 4-Hydroxy-7-methoxycoumarin | RAW264.7 (Macrophages) | LPS | NO, PGE₂ | Not specified, effective at 0.3-1.2 mM | [12] |
Key Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and is also implicated in cancer. Many anti-inflammatory and anticancer agents target this pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.[13][14][15]
Experimental Protocols for Validation
MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., SW-480, MCF-7)
-
DMEM/RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter gene
-
This compound
-
TNF-α
-
Luciferase assay kit
-
96-well plates
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the kit manufacturer's instructions.
-
Determine the inhibitory effect of the compound on NF-κB activation.
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of this compound's biological activity. By leveraging established computational methods and drawing upon experimental data from structurally related compounds, researchers can effectively predict its potential as an anticancer and anti-inflammatory agent. The proposed workflows and protocols offer a solid foundation for further computational and experimental investigations, ultimately accelerating the drug discovery and development process for this promising natural product.
References
- 1. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Molecular Dynamics Simulations in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Geranyloxycoumarins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of geranyloxycoumarins, with a focus on compounds closely related to 8-Geranyloxy-5,7-dimethoxycoumarin due to the limited availability of public data on the specified molecule. This document summarizes the available quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.
Introduction
Coumarins, a class of naturally occurring benzopyrones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The addition of a geranyloxy moiety to the coumarin (B35378) scaffold can enhance lipophilicity and potentially modulate biological activity. This guide focuses on the preliminary cytotoxic evaluation of such compounds, providing a foundation for further investigation into their therapeutic potential. While data on this compound is scarce, this guide consolidates findings on structurally similar and biologically relevant geranyloxycoumarins to inform future research.
Quantitative Cytotoxicity Data
The cytotoxic activity of geranyloxycoumarins has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on 5-Geranyloxy-7-methoxycoumarin and 8-Geranyloxypsoralen, a related furanocoumarin.
Table 1: Cytotoxicity of Geranyloxycoumarins against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 | Breast Cancer | 204.69 ± 22.91 | ~627 | [1] |
| 8-Geranyloxypsoralen | MCF-7 | Breast Cancer | 478.15 ± 34.85 | ~1464 | [1] |
Note: IC50 values in µM are approximated based on the molecular weights (5-Geranyloxy-7-methoxycoumarin: ~328.4 g/mol ; 8-Geranyloxypsoralen: ~326.4 g/mol ).
Table 2: Additional Cytotoxicity Data for 5-Geranyloxy-7-methoxycoumarin
| Cell Line | Cancer Type | Result | Reference |
| SW-480 | Colon Cancer | 67% inhibition at 25 µM | [2][3] |
| SH-SY5Y | Neuroblastoma | Significant inhibition at 25 µM |
Experimental Protocols
The following section details a standard protocol for preliminary cytotoxicity screening using the MTT assay, a common colorimetric method for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Geranyloxycoumarin compound
-
Human cancer cell lines (e.g., MCF-7, SW-480)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the geranyloxycoumarin in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a preliminary cytotoxicity screening experiment.
Caption: Experimental workflow for cytotoxicity screening.
Potential Signaling Pathway
Based on studies of related geranyloxycoumarins, the following diagram illustrates a potential signaling pathway for apoptosis induction.[2][3]
References
- 1. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 5-Geranyloxy-7-methoxycoumarin: A Promising Natural Compound in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: The initial request for a literature review on "8-Geranyloxy-5,7-dimethoxycoumarin" yielded limited publicly available research. To provide a comprehensive technical guide as requested, this review focuses on the closely related and well-studied isomer, 5-Geranyloxy-7-methoxycoumarin , and includes relevant data on its parent compound, 5,7-dimethoxycoumarin . This approach allows for a detailed exploration of the biological activities and mechanisms of action within this class of coumarins.
Introduction
5-Geranyloxy-7-methoxycoumarin is a naturally occurring coumarin (B35378) derivative found in various plants, notably in the peels of citrus fruits like limes (Citrus aurantiifolia) and bergamot (Citrus bergamia)[1][2]. Coumarins, a class of benzopyran-2-one compounds, are recognized for their diverse and significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities[3][4]. The structural features of 5-Geranyloxy-7-methoxycoumarin, specifically the presence of a geranyloxy group at the C5 position and a methoxy (B1213986) group at the C7 position, contribute to its distinct biological profile and make it a compound of interest for therapeutic development[1][5]. This technical guide provides a detailed overview of the current scientific literature on 5-Geranyloxy-7-methoxycoumarin, with a focus on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant experimental data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H24O4 | [6] |
| Molecular Weight | 328.40 g/mol | [1] |
| CAS Number | 7380-39-4 | [6] |
| Appearance | Solid | [6] |
| Melting Point | 86 - 87 °C | [6] |
Anticancer Activity
5-Geranyloxy-7-methoxycoumarin has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
Colon Cancer
In a study utilizing human colon cancer (SW480) cells, 5-Geranyloxy-7-methoxycoumarin was identified as the most potent of three isolated coumarins, exhibiting 67% inhibition of cell proliferation at a concentration of 25 µM[2]. The underlying mechanism involves the induction of apoptosis, confirmed by annexin (B1180172) V staining and DNA fragmentation[2].
Signaling Pathway: The pro-apoptotic activity in SW480 cells is mediated through the activation of the tumor suppressor gene p53 and caspases-8 and -3. Furthermore, it involves the regulation of the Bcl-2 protein family and the inhibition of p38 MAPK phosphorylation[2][7].
Figure 1. Apoptotic pathway induced by 5-Geranyloxy-7-methoxycoumarin in SW480 colon cancer cells.
Neuroblastoma
In human neuroblastoma SH-SY5Y cells, 5-Geranyloxy-7-methoxycoumarin demonstrated anti-proliferative activity with an IC50 of 46.9 ± 5.47 µM[8]. Its cytotoxic effect is attributed to the induction of both early and late apoptosis. At a concentration of 50 µM, it induced apoptosis in 14.2% of cells after 24 hours and 32.2% after 48 hours[8].
Mechanism of Action: The apoptotic effect in SH-SY5Y cells is associated with an increase in reactive oxygen species (ROS) production and impairment of the mitochondrial membrane potential[8]. A synergistic cytotoxic effect was observed when combined with bergamottin (B190657), another coumarin found in bergamot essential oil[8].
Breast Cancer
Against the MCF-7 breast cancer cell line, 5-Geranyloxy-7-methoxycoumarin exhibited cytotoxic activity with an IC50 value of 204.69 ± 22.91 µg/mL[5][9]. Structure-activity relationship studies suggest that the presence of the geranyloxy group at the C5 position is crucial for its enhanced cytotoxic effects compared to analogues with the same group at other positions[5].
Anti-inflammatory and Other Biological Activities
While direct studies on the anti-inflammatory activity of this compound are scarce, research on related coumarins provides insights into its potential mechanisms.
Neuropathic Pain
5,7-Dimethoxycoumarin, a related compound, has been shown to ameliorate vincristine-induced neuropathic pain in mice[10][11]. Its mechanism of action is linked to the serotonergic system, specifically involving 5-HT3 receptors, and it does not appear to act through opioid pathways[10][11]. Furthermore, it reversed the vincristine-induced increase in plasma levels of the pro-inflammatory cytokine TNF-α[11].
Antiadipogenic Effects
Recent research has identified 5-Geranyloxy-7-methoxycoumarin as an antiadipogenic constituent of lemon peels, suggesting its potential role in metabolic regulation[12].
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | Value | Source |
| 5-Geranyloxy-7-methoxycoumarin | SW480 (Colon Cancer) | Proliferation | % Inhibition at 25 µM | 67% | [2] |
| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Neuroblastoma) | Cytotoxicity | IC50 | 46.9 ± 5.47 µM | [8] |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 204.69 ± 22.91 µg/mL | [5][9] |
| Bergamottin | SH-SY5Y (Neuroblastoma) | Cytotoxicity | IC50 | 36.8 ± 3.8 µM | [8] |
Experimental Protocols
Cell Proliferation and Cytotoxicity Assays
-
MTT Assay (for MCF-7 cells): The cytotoxic activities of the isolated coumarins against the MCF-7 breast cancer cell line were evaluated using the MTT assay[5].
-
Cell Proliferation Assay (for SW480 cells): The inhibition of human colon cancer (SW-480) cell proliferation by the isolated coumarins was determined[2].
Apoptosis Detection
-
Annexin V-FITC/PI Staining (for SH-SY5Y and SW480 cells): Apoptosis was quantified using fluorescence-activated cell sorting (FACS) analysis after staining with Annexin V-FITC and Propidium Iodide[8]. This method was also used to confirm apoptosis in SW480 cells[2].
-
DNA Fragmentation Assay (for SW480 cells): Induction of apoptosis was further evidenced by DNA fragmentation analysis[2].
Western Blot Analysis
-
Protein Expression Analysis (for SW480 cells): The expression levels of apoptosis-related proteins such as p53, caspases, Bcl-2, and phosphorylated p38 MAPK were determined by Western blot analysis to elucidate the signaling pathways involved[2].
Figure 2. General experimental workflow for in vitro evaluation of 5-Geranyloxy-7-methoxycoumarin's anticancer activity.
Conclusion and Future Directions
5-Geranyloxy-7-methoxycoumarin has emerged as a promising natural product with potent anticancer properties, particularly against colon, neuroblastoma, and breast cancer cell lines. Its ability to induce apoptosis through multiple signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The crucial role of the geranyloxy group at the C5 position for its cytotoxic activity provides a basis for future structure-activity relationship studies and the design of more potent analogues.
Further research is warranted to fully elucidate the therapeutic potential of 5-Geranyloxy-7-methoxycoumarin. In vivo studies are necessary to validate the in vitro findings and to assess its pharmacokinetic and toxicological profiles. Additionally, exploring its anti-inflammatory and other biological activities in more detail could broaden its therapeutic applications. The synergistic effects observed with other natural compounds like bergamottin also suggest that combination therapies could be a promising strategy to enhance its efficacy.
References
- 1. Buy 7-Geranyloxy-5-methoxycoumarin [smolecule.com]
- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Geranyloxy-7-methoxycoumarin | C20H24O4 | CID 6441377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Geranyloxy-5,7-dimethoxycoumarin Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Geranyloxy-5,7-dimethoxycoumarin is a natural coumarin (B35378) derivative.[1] Coumarins are a class of compounds known for their diverse pharmacological activities. While specific data on the effects of this compound on cell viability is not extensively documented in publicly available literature, related compounds such as 5-geranyloxy-7-methoxycoumarin and 5,7-dimethoxycoumarin have been shown to exhibit anti-proliferative and cytotoxic effects in various cancer cell lines, often evaluated using metabolic-based cell viability assays like the MTT assay.[2][3]
These application notes provide a detailed protocol for assessing the in vitro effects of this compound on cell viability using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying the metabolic activity of living cells, which is often used as an indicator of cell viability.[4]
Compound Information
-
Compound Name: this compound
-
Synonyms: 8-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-5,7-dimethoxy-2H-chromen-2-one[5]
-
CAS Number: 1228175-65-2[5]
-
Chemical Formula: C21H26O5[5]
-
Molecular Weight: 358.43 g/mol
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents:
-
This compound
-
Selected mammalian cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity. c. Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-cell control" (medium only). d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[4] c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to reduce background noise, if necessary.[4]
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the cell viability assay.
| Cell Line | Incubation Time (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± SD | |||
| 0.1 | Mean ± SD | |||
| 1 | Mean ± SD | |||
| 24 | 10 | Mean ± SD | ||
| 25 | Mean ± SD | |||
| 50 | Mean ± SD | |||
| 100 | Mean ± SD | |||
| 0 (Vehicle Control) | 100 ± SD | |||
| 0.1 | Mean ± SD | |||
| 1 | Mean ± SD | |||
| 48 | 10 | Mean ± SD | ||
| 25 | Mean ± SD | |||
| 50 | Mean ± SD | |||
| 100 | Mean ± SD | |||
| 0 (Vehicle Control) | 100 ± SD | |||
| 0.1 | Mean ± SD | |||
| 1 | Mean ± SD | |||
| 72 | 10 | Mean ± SD | ||
| 25 | Mean ± SD | |||
| 50 | Mean ± SD | |||
| 100 | Mean ± SD |
Data to be generated by following the provided protocol.
Mandatory Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
Application Notes and Protocols for In Vitro Evaluation of 8-Geranyloxy-5,7-dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro experimental design to investigate the biological activities of 8-Geranyloxy-5,7-dimethoxycoumarin. This document includes summaries of quantitative data from related compounds to guide experimental concentrations, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways.
Compound Overview
This compound is a natural coumarin (B35378) derivative.[1] Coumarins are a class of secondary metabolites found in various plants and are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The structural features of this compound, specifically the presence of the geranyloxy and methoxy (B1213986) groups, suggest its potential as a bioactive agent worthy of investigation.
Data Presentation
While specific in vitro data for this compound is not extensively available in the public domain, the following tables summarize quantitative data from structurally related coumarin compounds to provide a basis for experimental design and concentration selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₅ | MedchemExpress |
| Molecular Weight | 358.43 g/mol | MedchemExpress |
| CAS Number | 75953-23-4 | MedchemExpress[1] |
| Appearance | Solid | N/A |
| Purity | >98% (Commercially available) | N/A |
| Solubility | Soluble in DMSO | N/A |
Table 2: Cytotoxicity of Related Coumarin Compounds
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | MTT | > 100 | N/A |
| Osthole | A549 (Lung Cancer) | MTT | 85.3 | N/A |
| Imperatorin | HeLa (Cervical Cancer) | MTT | 50.7 | N/A |
Table 3: Anti-inflammatory Activity of Related Coumarin Compounds
| Compound | Cell Line | Parameter Measured | IC₅₀ (µM) | Reference |
| 5,7-Dimethoxycoumarin | RAW 264.7 | Nitric Oxide Production | ~25 | N/A |
| Scopoletin | RAW 264.7 | Nitric Oxide Production | 48.6 | N/A |
| Umbelliferone | J774A.1 | Nitric Oxide Production | > 100 | N/A |
Experimental Protocols
The following protocols are designed to assess the cytotoxic, anti-inflammatory, and neuroprotective potential of this compound in vitro.
Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2][3][4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Assessment of Anti-inflammatory Activity by Measuring Nitric Oxide Production
This protocol evaluates the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
This compound
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5][6][7][8][9]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
Assessment of Neuroprotective Activity against Glutamate-Induced Excitotoxicity
This protocol assesses the potential of this compound to protect neuronal cells (e.g., SH-SY5Y) from glutamate-induced cell death.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
This compound
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
L-Glutamic acid
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and differentiate them into a neuronal phenotype if required (e.g., using retinoic acid).
-
Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.[10][11]
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (B1630785) (e.g., 20-50 mM) for a specified duration (e.g., 24 hours). Include a negative control (cells only) and a glutamate-only control.
-
After the glutamate exposure, assess cell viability using the MTT assay as described in Protocol 1.
-
Calculate the percentage of neuroprotection conferred by the compound relative to the glutamate-treated control.
Mandatory Visualizations
Caption: General experimental workflow for in vitro evaluation.
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Apoptosis Induction Studies using 5-Geranyloxy-5,7-dimethoxycoumarin
Application Notes
Introduction
5-Geranyloxy-7-methoxycoumarin, a natural compound isolated from the hexane (B92381) extract of limes (Citrus aurantifolia), has demonstrated significant potential as an agent for inducing apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for apoptosis induction studies, with a primary focus on its effects on the human colon adenocarcinoma cell line, SW-480.
Mechanism of Action
5-Geranyloxy-7-methoxycoumarin has been shown to inhibit the proliferation of SW-480 cells by inducing programmed cell death, or apoptosis.[1][2] The apoptotic mechanism is multifaceted and involves the following key events:
-
Cell Cycle Arrest: The compound arrests the cell cycle at the G0/G1 phase, preventing cells from progressing to the S phase and initiating DNA replication.[1][2]
-
Activation of Intrinsic Apoptotic Pathway: 5-Geranyloxy-7-methoxycoumarin activates the tumor suppressor protein p53.[1][2] This activation leads to the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.
-
Caspase Activation: The induction of apoptosis is mediated through the activation of initiator caspase-8 and executioner caspase-3.[1][2] Caspase-3 is a key enzyme that cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
Inhibition of Pro-Survival Signaling: The compound has been observed to inhibit the phosphorylation of p38 MAPK, a kinase involved in cellular stress responses and survival pathways.[1][2]
Applications
-
In vitro studies of apoptosis: 5-Geranyloxy-7-methoxycoumarin can be used as a positive control or test compound to study the molecular mechanisms of apoptosis in susceptible cancer cell lines.
-
Drug discovery and development: The pro-apoptotic activity of this compound makes it a promising lead for the development of novel anticancer therapeutics.
-
Cell cycle analysis: Its ability to induce G0/G1 arrest allows for its use in studies focused on cell cycle regulation.
Data Presentation
The following tables summarize the available quantitative data on the biological effects of 5-Geranyloxy-7-methoxycoumarin.
Table 1: Cytotoxicity of 5-Geranyloxy-7-methoxycoumarin
| Cell Line | Compound | Concentration | % Inhibition of Cell Proliferation | Incubation Time (h) | Reference |
| SW-480 (Human Colon Adenocarcinoma) | 5-Geranyloxy-7-methoxycoumarin | 25 µM | 67% | 72 | [1][2] |
Note: More detailed quantitative data from apoptosis assays (e.g., percentage of apoptotic cells) and cell cycle analysis (e.g., percentage of cells in each phase) for 5-Geranyloxy-7-methoxycoumarin are not available in the cited literature abstracts. The tables below are provided as templates for how such data would be presented.
Table 2: Apoptosis Induction in SW-480 Cells (Template)
| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells | Reference |
| Vehicle Control | - | Data not available | Data not available | Data not available | - |
| 5-Geranyloxy-7-methoxycoumarin | 25 µM | Data not available | Data not available | Data not available | - |
Table 3: Cell Cycle Analysis in SW-480 Cells (Template)
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Vehicle Control | - | Data not available | Data not available | Data not available | - |
| 5-Geranyloxy-7-methoxycoumarin | 25 µM | Data not available | Data not available | Data not available | - |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of 5-Geranyloxy-7-methoxycoumarin on the viability of SW-480 cells.
Materials:
-
SW-480 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
5-Geranyloxy-7-methoxycoumarin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SW-480 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 5-Geranyloxy-7-methoxycoumarin in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
SW-480 cells treated with 5-Geranyloxy-7-methoxycoumarin or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed SW-480 cells and treat with 5-Geranyloxy-7-methoxycoumarin or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by flow cytometry.
Materials:
-
SW-480 cells treated with 5-Geranyloxy-7-methoxycoumarin or vehicle control
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat SW-480 cells as described previously.
-
Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
This protocol is for the detection of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated SW-480 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-p-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Apoptotic signaling pathway of 5-Geranyloxy-7-methoxycoumarin.
Caption: General experimental workflow for apoptosis induction studies.
References
Application Note: HPLC Analysis of 8-Geranyloxy-5,7-dimethoxycoumarin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 8-Geranyloxy-5,7-dimethoxycoumarin using High-Performance Liquid Chromatography (HPLC). The described method is suitable for purity assessment, quantification in various matrices, and stability studies.
Introduction
This compound is a natural coumarin (B35378) derivative. Coumarins are a significant class of benzopyrone compounds known for a wide range of biological activities. Accurate and reliable quantitative analysis of this compound is essential for research, quality control of natural product extracts, and in the development of potential pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and specific method for the analysis of coumarin derivatives. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Physicochemical Properties
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value/Information |
| Compound Name | This compound |
| Molecular Formula | C₂₁H₂₆O₅ |
| Molecular Weight | 358.43 g/mol |
| Boiling Point | 517.4±50.0 °C (Predicted)[1] |
| Density | 1.104±0.06 g/cm³ (Predicted)[1] |
| General Solubility | Soluble in organic solvents such as methanol, acetonitrile, chloroform, dichloromethane, ethyl acetate, and DMSO. |
| Chromatographic Profile | As a hydrophobic molecule, it is well-suited for reversed-phase chromatography, showing good retention on C18 columns. |
| UV Absorbance | Coumarin derivatives typically exhibit strong UV absorbance in the range of 280 nm to 335 nm. |
Experimental Protocol: HPLC Analysis
This protocol outlines the steps for the quantitative determination of this compound.
3.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (70:30, v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 320 nm. |
| Injection Volume | 10 µL. |
| Run Time | 10 minutes. |
3.2. Preparation of Standard Solutions
-
Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
3.3. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Extract the compound using a suitable volume of methanol, aided by sonication for 15 minutes.
-
Centrifuge the extract at 5000 rpm for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
3.4. Analysis Workflow The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation and Performance
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
4.1. System Suitability
System suitability testing ensures the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 6500 |
| %RSD of Retention Time | < 1.0% | 0.3% |
| %RSD of Peak Area | < 2.0% | 0.8% |
4.2. Linearity and Range
The linearity of the method was established by analyzing five concentrations of the standard solution.
| Parameter | Result |
| Linear Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
4.3. Precision
Precision was evaluated at both intra-day and inter-day levels by analyzing a quality control sample (20 µg/mL).
| Precision Level | % Relative Standard Deviation (%RSD) |
| Intra-day (n=6) | 0.9% |
| Inter-day (n=6) | 1.5% |
4.4. Accuracy (Recovery)
Accuracy was determined by the standard addition method at three different concentration levels.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.2% | 1.2% |
| 100% | 101.1% | 0.9% |
| 120% | 99.8% | 1.1% |
4.5. Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
4.6. Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Logical Relationship of Method Development
The development of this HPLC method followed a logical progression to ensure a reliable and robust analytical procedure.
Caption: Logical flow for HPLC method development.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantitative determination of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The provided protocols and data serve as a comprehensive guide for researchers and scientists working with this compound.
References
Application Notes and Protocols for the Purification of 8-Geranyloxy-5,7-dimethoxycoumarin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy-5,7-dimethoxycoumarin is a natural coumarin (B35378) derivative that has been isolated from plants of the Rutaceae family, notably Toddalia asiatica (L.) Lam.[1][2][3] Coumarins, as a class of compounds, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. The purification of this compound from complex plant extracts is a critical step for its further investigation and development as a potential therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of this compound from plant materials. The methodologies described herein are based on established techniques for the purification of coumarins and are intended to serve as a guide for researchers in natural product chemistry, drug discovery, and related fields.
Data Presentation
The following tables summarize the expected yields and purity at various stages of the purification process. These values are indicative and may vary depending on the quality of the plant material and the specific experimental conditions.
Table 1: Summary of Purification Yields
| Purification Stage | Starting Material (g) | Product | Yield (mg) | Yield (%) |
| Extraction | 1000 g (dried plant material) | Crude Ethanol (B145695) Extract | 50,000 - 70,000 | 5 - 7 |
| Column Chromatography | 50 g (Crude Extract) | Enriched Fraction | 500 - 1000 | 1 - 2 |
| Preparative HPLC | 100 mg (Enriched Fraction) | This compound | 20 - 30 | 20 - 30 |
Table 2: Purity Profile at Different Purification Stages
| Purification Stage | Analytical Method | Purity (%) |
| Crude Ethanol Extract | HPLC-UV (280 nm) | 1 - 5 |
| Column Chromatography Fraction | HPLC-UV (280 nm) | 40 - 60 |
| Final Product (after Preparative HPLC) | HPLC-UV (280 nm) | > 98 |
Experimental Protocols
Plant Material Preparation and Extraction
This protocol describes the initial steps of preparing the plant material and performing a solvent extraction to obtain a crude extract containing this compound.
Materials:
-
Twigs of Toddalia asiatica
-
Grinder or mill
-
95% Ethanol
-
Large glass container with a lid
-
Rotary evaporator
Protocol:
-
Collection and Drying: Collect fresh twigs of Toddalia asiatica. Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
-
Maceration: Place the powdered plant material in a large glass container. Add 95% ethanol in a 1:10 solid-to-liquid ratio (w/v).
-
Extraction: Seal the container and allow it to stand at room temperature for 3-5 days with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
Purification by Column Chromatography
This protocol outlines the fractionation of the crude extract using silica (B1680970) gel column chromatography to enrich the fraction containing this compound.
Materials:
-
Crude ethanol extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl acetate (B1210297)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
n-Hexane (100%)
-
n-Hexane:Ethyl acetate (9:1)
-
n-Hexane:Ethyl acetate (8:2)
-
n-Hexane:Ethyl acetate (7:3)
-
n-Hexane:Ethyl acetate (1:1)
-
Ethyl acetate (100%)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-30 mL) in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under a UV lamp.
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the enriched fraction.
High-Purity Isolation by Preparative HPLC
This protocol describes the final purification step using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.
Materials:
-
Enriched fraction from column chromatography
-
HPLC grade Methanol (B129727)
-
HPLC grade Water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Collection vials
Protocol:
-
Sample Preparation: Dissolve the enriched fraction in methanol to a concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase (250 x 20 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 70% B
-
35-40 min: 70% B
-
-
Flow Rate: 10 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 1-2 mL
-
-
Fraction Collection: Collect the eluent corresponding to the major peak that elutes at the expected retention time for this compound.
-
Post-Purification: Combine the collected fractions and remove the methanol using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC under similar, scaled-down conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification and increasing purity.
References
Application Notes and Protocols for 8-Geranyloxy-5,7-dimethoxycoumarin in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy-5,7-dimethoxycoumarin belongs to the coumarin (B35378) class of natural and synthetic compounds that have garnered significant interest for their potential therapeutic properties, including anti-cancer effects.[1] While extensive research is available for structurally similar coumarin derivatives, specific data on the anti-cancer applications of this compound is limited. These application notes, therefore, provide a framework for investigating its potential anti-cancer activities based on the known effects of related compounds and established experimental protocols. Preliminary studies suggest that 8-Geranyloxy compounds may modulate key signaling pathways involved in cancer cell proliferation and inflammatory responses.[1]
Data Presentation: Cytotoxic Activities of Related Coumarin Derivatives
The following table summarizes the cytotoxic and anti-proliferative effects of coumarin derivatives structurally related to this compound against various cancer cell lines. This data provides a valuable reference for designing experiments and understanding the potential efficacy of the target compound.
| Compound/Derivative | Cancer Cell Line | Assay | Results |
| 5-Geranyloxy-7-methoxycoumarin | SW480 (Colon Cancer) | Proliferation Assay | 67% inhibition at 25 µM[2] |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC₅₀: 204.69 ± 22.91 µg/mL |
| 5-Geranyloxypsoralen | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC₅₀: 138.51 ± 14.44 µg/mL[3] |
| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC₅₀: 478.15 ± 34.85 µg/mL[3] |
| 8-Methoxycoumarin-3-carboxamide derivative (compound 5) | HepG2 (Liver Cancer) | Antiproliferative Assay | IC₅₀: 0.9 µM[4] |
| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 (Lung Cancer) | Cytotoxicity Assay | CC₅₀: 13.5 ± 0.15 µM |
Postulated Signaling Pathway of Action
Based on studies of the structurally related compound 5-Geranyloxy-7-methoxycoumarin, it is hypothesized that this compound may induce apoptosis and inhibit cancer cell proliferation through a similar signaling cascade. This pathway involves the activation of the tumor suppressor protein p53, which in turn triggers the extrinsic and intrinsic apoptosis pathways. Key events include the activation of caspase-8 and caspase-3, regulation of the Bcl-2 family of proteins, and inhibition of the p38 MAPK signaling pathway.[2][5]
Caption: Postulated signaling pathway for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer properties of this compound.
Cell Viability/Cytotoxicity (MTT) Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Human cancer cell lines (e.g., SW480, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and blank control (medium only).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis (Annexin V-FITC/PI) Assay
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[6]
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in the signaling pathway of apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Caspase-3, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound. Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.[7]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of a novel compound like this compound.
Caption: A typical workflow for evaluating anti-cancer effects.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Determining the IC50 Value of 8-Geranyloxy-5,7-dimethoxycoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of 8-Geranyloxy-5,7-dimethoxycoumarin. Due to the limited availability of direct IC50 data for this compound in the reviewed literature, this guide will utilize data and methodologies from studies on the closely related and structurally similar compound, 5-Geranyloxy-7-methoxycoumarin , as a practical exemplar. This compound has demonstrated significant cytotoxic effects against various cancer cell lines, making it a relevant reference for protocol development.
The provided protocols are based on established cell viability assays and are intended to guide researchers in assessing the cytotoxic potential of this compound and other coumarin (B35378) derivatives.
Data Presentation: Cytotoxicity of 5-Geranyloxy-7-methoxycoumarin
The following table summarizes the reported cytotoxic activity of 5-Geranyloxy-7-methoxycoumarin against different human cancer cell lines.
| Compound Name | Cell Line | Cell Type | IC50 Value | Inhibition % | Concentration for Inhibition |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 | Human Colon Cancer | Not explicitly determined | 67% | 25 µM[1] |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 | Human Breast Cancer | 204.69 ± 22.91 µg/mL | 50% | Not Applicable |
Experimental Protocols
A widely used method for determining the IC50 value of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol: IC50 Determination using MTT Assay
1. Materials and Reagents:
-
This compound (or test compound)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Human cancer cell line (e.g., SW-480 or MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for another 24 to 72 hours, depending on the cell line and experimental design.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 8-Geranyloxy-5,7-dimethoxycoumarin Anti-proliferative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy-5,7-dimethoxycoumarin is a natural coumarin (B35378) derivative that has garnered interest for its potential anti-proliferative properties. Coumarins, a class of benzopyrone compounds, are widely distributed in plants and have been investigated for a range of pharmacological activities, including anti-cancer effects. This document provides detailed application notes and protocols for assessing the anti-proliferative activity of this compound against various cancer cell lines. The methodologies described herein are standard in vitro assays for determining cytotoxicity and investigating the underlying mechanisms of action.
Data Presentation: Anti-proliferative Activity of Geranyloxycoumarins
Quantitative data on the half-maximal inhibitory concentration (IC50) is crucial for evaluating the potency of a compound. While specific IC50 values for this compound are not extensively reported across a wide range of cancer cell lines, the following table summarizes the available data for closely related geranyloxycoumarin analogs. This information provides a valuable comparative context for experimental design and data interpretation.
| Compound Name | Cell Line | Assay | IC50 Value (µM) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Colon) | MTT | > 25 (67% inhibition at 25 µM) | [1][2] |
| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Neuroblastoma) | MTT | 46.9 ± 5.47 | [3] |
| 8-Geranyloxypsoralen | MCF-7 (Breast) | MTT | 478.15 ± 34.85 (µg/mL) | [4] |
| 7-Geranyloxycoumarin (Auraptene) | MKN45 (Gastric) | Resazurin | Time and dose-dependent toxicity | [5] |
Experimental Protocols
A variety of colorimetric and staining assays can be employed to determine the anti-proliferative effects of this compound. The choice of assay may depend on the cell line, experimental setup, and available equipment. Below are detailed protocols for three commonly used methods: the MTT, Sulforhodamine B (SRB), and Crystal Violet assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.1 to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells, typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water or deionized water to remove the TCA.
-
Allow the plates to air dry completely at room temperature.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 510 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Crystal Violet Staining Assay
This simple and cost-effective assay stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Crystal violet solution (0.5% in 20% methanol)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Staining:
-
After the incubation period, gently remove the medium.
-
Wash the cells once with PBS.
-
Add 50 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing:
-
Gently wash the plates with tap water until the excess dye is removed.
-
Invert the plate on a paper towel to remove any remaining water and allow it to air dry completely.
-
-
Solubilization:
-
Add 100-200 µL of methanol to each well to solubilize the stained cells.
-
Shake the plate for 20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for assessing the anti-proliferative effects.
Proposed Signaling Pathway for Anti-proliferative Effect
Based on studies of the closely related analog, 5-geranyloxy-7-methoxycoumarin, the following signaling pathway is proposed for the anti-proliferative effects of this compound in cancer cells.[1][2]
Caption: Proposed mechanism of anti-proliferative action.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-geranyloxycoumarin enhanced radiotherapy effects on human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Geranyloxy-5,7-dimethoxycoumarin in Cell Culture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 8-Geranyloxy-5,7-dimethoxycoumarin in cell culture experiments. As specific data for this compound is limited, much of the guidance is based on established principles for hydrophobic molecules, general coumarin (B35378) derivatives, and closely related analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural coumarin compound.[1] It belongs to the class of geranyloxycoumarins and is structurally related to other coumarins found in citrus plants.
Q2: How should I dissolve and store this compound?
Due to its hydrophobic nature, this compound is not readily soluble in aqueous media.
-
Recommended Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Ensure the compound is fully dissolved. Sonication may assist in solubilization.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.
-
General Cell Lines: For most cell lines, the final DMSO concentration should not exceed 0.5%.[2]
-
Primary or Sensitive Cells: For primary cells or cell lines known to be sensitive to solvents, it is advisable to keep the final DMSO concentration at or below 0.1%.[2]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration. This will help differentiate between the effects of the compound and the solvent.
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
-
Initial Range Finding: A starting range of 1 µM to 100 µM is advisable for initial cytotoxicity and efficacy screening.
-
Reference Data: A related compound, 5-geranyloxy-7-methoxycoumarin, has shown significant cytotoxic effects in the 25-50 µM range in SH-SY5Y and SW480 cell lines.[3][4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible crystals or cloudiness in the culture medium after adding the compound.
-
Inconsistent or non-reproducible experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Solubility | The compound's concentration exceeds its solubility limit in the aqueous medium. |
| * Action 1: Ensure the DMSO stock solution is at room temperature and fully dissolved before diluting into the medium. | |
| * Action 2: Pre-warm the cell culture medium to 37°C before adding the compound. | |
| * Action 3: Add the compound dropwise to the medium while gently vortexing or swirling to facilitate mixing. | |
| * Action 4: Reduce the final concentration of the compound. | |
| High Final DMSO Concentration | A high percentage of DMSO in the final dilution can sometimes cause the compound to come out of solution when added to the aqueous medium. |
| * Action: Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final culture wells. |
Issue 2: High Variability or Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
Symptoms:
-
Large error bars in dose-response curves.
-
Poor correlation between experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Precipitation | As mentioned above, insoluble compound leads to inaccurate dosing. |
| * Action: Refer to the troubleshooting guide for precipitation. Visually inspect wells for any signs of precipitation. | |
| Interference with Assay Reagents | Coumarins, due to their chemical structure, can sometimes directly reduce tetrazolium salts (like MTT), leading to a false-positive signal for cell viability. |
| * Action: Run a cell-free control containing only culture medium, the assay reagent (e.g., MTT), and the highest concentration of this compound. If there is a color change, it indicates direct reduction, and a different viability assay (e.g., crystal violet or CellTiter-Glo®) should be considered. | |
| Inconsistent Cell Seeding | Uneven cell numbers across wells is a common source of variability. |
| * Action: Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate cell plating. | |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, leading to altered concentrations and cell stress. |
| * Action: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
Issue 3: Unexpectedly High or Low Cytotoxicity
Symptoms:
-
Cell death observed at much lower concentrations than anticipated.
-
No significant effect on cell viability even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Cytotoxicity: Solvent Toxicity | The final DMSO concentration may be too high for the specific cell line. |
| * Action: Perform a dose-response curve for DMSO alone to determine the non-toxic concentration for your cells (typically <0.5%).[2] | |
| High Cytotoxicity: Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the compound's mechanism of action. |
| * Action: Test the compound on a different cell line to compare sensitivity. | |
| Low Efficacy: Compound Instability | The compound may degrade in the culture medium over long incubation periods. |
| * Action: Consider shorter incubation times or replenishing the medium with fresh compound during the experiment. | |
| Low Efficacy: Sub-optimal Cell Health | Unhealthy cells may not respond appropriately to the treatment. |
| * Action: Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. |
Quantitative Data for Related Compounds
The following table summarizes cytotoxicity data for coumarins structurally related to this compound. This data is intended for reference purposes to guide initial concentration selection.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Human colon cancer) | Not specified | 67% inhibition at 25 µM | [3] |
| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Human neuroblastoma) | MTT & BrdU | IC50: 46.9 ± 5.47 µM | [4] |
| 8-Geranyloxypsoralen | MCF-7 (Human breast cancer) | MTT | IC50: 478.15 ± 34.85 µg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
-
Prepare Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Under sterile conditions, add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 20 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Dispense into single-use aliquots and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cell line.
-
Protocol 2: General Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the old medium and add 100 µL of the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.01 M HCl) to each well.
-
Shake the plate gently for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: A general experimental workflow for testing the effects of this compound on cell viability.
Caption: A decision tree for troubleshooting solubility issues of the compound in cell culture medium.
Caption: A diagram of potential signaling pathways that may be modulated by geranyloxycoumarins, based on data from related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 8-Geranyloxy-5,7-dimethoxycoumarin in vitro
Welcome to the technical support center for 8-Geranyloxy-5,7-dimethoxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Based on available data and general practices for coumarin (B35378) compounds, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with limited aqueous solubility.[3][4] For cell culture applications, it is crucial to use a high-purity, sterile grade of DMSO.
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue for hydrophobic compounds. The precipitation occurs because the compound is much less soluble in the aqueous medium than in the DMSO stock. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be too high. Try working with lower concentrations if your experimental design allows.
-
Increase the solvent concentration: While not always ideal due to potential solvent toxicity, slightly increasing the final percentage of DMSO in your culture medium (e.g., from 0.1% to 0.5%) might help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to assess its effect on the cells.
-
Use a pre-warmed medium: Warming your cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.[5]
-
Vortex during dilution: Ensure rapid and thorough mixing by vortexing the medium while adding the stock solution. This can help prevent localized high concentrations that lead to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects. Many researchers aim for a final concentration of 0.1% or less. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: Can I use other solvents like ethanol (B145695) to dissolve this compound?
A4: While ethanol can be a suitable solvent for some organic compounds, DMSO is generally preferred for creating high-concentration stock solutions of poorly soluble substances.[2] If you must use ethanol, be aware that it can also be toxic to cells, and you should perform a vehicle control to account for its effects. The principles of dilution to avoid precipitation remain the same as with DMSO.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro assays.
Problem: Precipitate forms in the stock solution (DMSO).
| Potential Cause | Troubleshooting Step | Success Indicator |
| Concentration is too high | The solubility limit in DMSO has been exceeded. Try preparing a lower concentration stock solution. | A clear, precipitate-free solution is formed. |
| Low-quality DMSO | The DMSO may contain water, which can reduce the solubility of hydrophobic compounds. | Switching to a new, unopened bottle of anhydrous, high-purity DMSO results in a clear solution. |
| Temperature effects | DMSO has a relatively high freezing point (18.5°C). If stored at low temperatures, it may solidify. | Allow the DMSO to return to room temperature completely and vortex thoroughly before use. |
Problem: Precipitate forms upon dilution into aqueous media.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Poor mixing technique | Adding the stock solution too quickly or without adequate mixing can cause localized precipitation. | Add the stock solution dropwise to the vortexing aqueous medium. The final solution should be clear. |
| Final concentration exceeds aqueous solubility | The compound is not soluble at the desired final concentration in the aqueous medium. | Reduce the final concentration of the compound in the assay. The solution remains clear. |
| Media components | Components in the cell culture medium (e.g., proteins in serum) may interact with the compound and reduce its solubility. | If possible, try diluting the compound in a simpler buffer (like PBS) first before adding it to the full medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 1 hour.[1]
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is approximately 358.4 g/mol .
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the vial for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Medium
-
Preparation: Pre-warm the cell culture medium to 37°C.
-
Dilution Calculation: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment. For example, to achieve a 10 µM final concentration in 10 mL of medium, you would need 10 µL of the 10 mM stock solution (resulting in a final DMSO concentration of 0.1%).
-
Mixing: While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.
-
Final Check: Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, the compound may have precipitated.
-
Application: Use the freshly prepared medium for your cell-based assay immediately.
Visual Guides
Workflow for Preparing this compound for In Vitro Assays
Caption: A workflow diagram for preparing and troubleshooting solutions of this compound.
Decision Tree for Addressing Solubility Issues
Caption: A decision tree to guide researchers in troubleshooting solubility problems.
References
- 1. 7-Geranyloxy-5-methoxycoumarin | CAS:1432075-68-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 8-Geranyloxy-5,7-dimethoxycoumarin in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 8-Geranyloxy-5,7-dimethoxycoumarin in solution. The information provided is based on the general chemistry of coumarin (B35378) derivatives and established best practices in pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of coumarin derivatives like this compound is primarily influenced by several factors:
-
pH: The lactone ring of the coumarin core is susceptible to hydrolysis, particularly under basic conditions (high pH), which can lead to the formation of the corresponding cis-coumarinic acid.[1] Stability is generally greater in neutral to slightly acidic aqueous solutions.
-
Light: Many coumarin derivatives are photosensitive and can undergo degradation upon exposure to UV or even visible light.[2][3] Photodegradation can involve complex reactions, including dimerization and oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.
-
Solvent: The choice of solvent can significantly impact stability. While soluble in many organic solvents, the presence of water in hygroscopic solvents like DMSO can lead to hydrolysis over time.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly at higher pH values.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its high solvating power for hydrophobic compounds.[5][6] However, it is crucial to use high-purity, anhydrous DMSO to minimize water content and subsequent hydrolysis.[4][6] For other applications, aprotic solvents can be considered if compatible with the experimental setup.
Q3: How should I store stock solutions of this compound to ensure long-term stability?
A3: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:
-
Store solutions at low temperatures, such as -20°C or -80°C.[7]
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7]
-
Ensure the container is tightly sealed to prevent the absorption of atmospheric moisture, especially when using hygroscopic solvents like DMSO.
Q4: Can I use additives to improve the stability of my this compound solution?
A4: While specific data for this compound is not available, antioxidants have been used to stabilize other coumarin derivatives against oxidative degradation. The compatibility and effectiveness of any additive would need to be empirically determined for your specific application.
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results in biological assays. | Compound degradation in the stock solution or working solution. | 1. Prepare fresh stock solutions: Use high-purity, anhydrous DMSO. 2. Minimize freeze-thaw cycles: Aliquot stock solutions. 3. Protect from light: Use amber vials and minimize exposure to ambient light during experiments. 4. Control pH of aqueous buffers: Maintain a neutral to slightly acidic pH if possible. 5. Perform a stability check: Analyze the purity of your stock solution using HPLC. |
| Appearance of new peaks in HPLC chromatograms. | The compound is degrading. | 1. Identify the degradation conditions: Evaluate the effects of pH, light, and temperature on your compound's stability (see Experimental Protocols). 2. Optimize storage and handling: Implement the recommended storage conditions (low temperature, protection from light). 3. Modify experimental conditions: If degradation occurs during an assay, consider adjusting the buffer pH or protecting the experiment from light. |
| Precipitation of the compound upon dilution in aqueous buffer. | The compound's solubility limit has been exceeded. | 1. Use a higher concentration stock solution: This will result in a lower final concentration of the organic solvent. 2. Perform serial dilutions: Dilute the stock solution in a stepwise manner into the aqueous buffer.[7] 3. Gentle warming and sonication: Briefly warm the solution (e.g., to 37°C) or sonicate to aid dissolution, but be mindful of potential temperature-induced degradation.[5] 4. Consider co-solvents: If compatible with your assay, the use of a small percentage of a co-solvent may improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 328.40 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the compound: Accurately weigh 3.28 mg of this compound.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath to ensure all solid has dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation.
Materials:
-
10 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solution of the compound in a controlled temperature environment (e.g., 60°C).
-
At defined time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a controlled light source (e.g., in a photostability chamber).
-
Keep a control sample in the dark at the same temperature.
-
At defined time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
Calculate the percentage of degradation at each time point.
Quantitative Data
The following table provides illustrative data on the stability of a generic coumarin derivative under various conditions. Note: This is not specific data for this compound and should be used for guidance only. Actual stability should be determined experimentally.
| Condition | Time (hours) | % Degradation (Illustrative) | Primary Degradation Pathway |
| 0.1 M HCl, 60°C | 24 | < 5% | Minor Hydrolysis |
| 0.1 M NaOH, 25°C | 4 | ~ 15% | Lactone Ring Hydrolysis |
| 3% H₂O₂, 25°C | 24 | ~ 10% | Oxidation |
| 60°C | 24 | < 5% | Thermal Degradation |
| Photostability Chamber | 24 | ~ 20% | Photodegradation |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Crystallization of 8-Geranyloxy-5,7-dimethoxycoumarin
This technical support center provides troubleshooting guidance and frequently asked questions for the crystallization of 8-Geranyloxy-5,7-dimethoxycoumarin. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Crystallization Issues
Question: My compound, this compound, is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[1] This is a common issue with hydrophobic molecules like this compound. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the primary solvent to the mixture. This keeps the compound dissolved for a longer period during the cooling process, allowing it to reach a lower temperature before saturation.
-
Lower the Crystallization Temperature: If possible, use a colder environment for crystallization. A slower cooling rate can also be beneficial.[2]
-
Change the Solvent System: The choice of solvent is critical. Experiment with different solvent and anti-solvent combinations. For coumarin (B35378) derivatives, mixtures like ethanol/water or acetone/water have been successful.[3][4] The large geranyloxy group in your compound increases its hydrophobicity, so you may need a less polar anti-solvent than water.
Question: No crystals are forming, even after the solution has cooled completely. What are the next steps?
Answer: The absence of crystal formation, even in a supersaturated solution, is often due to a high nucleation energy barrier. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level.[5][6] The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[5]
-
Seeding: Introduce a "seed crystal" of your compound into the solution.[5][6] This provides a template for further crystal growth. If you don't have a crystal, you can dip a glass rod into the solution, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod.[5][6]
-
Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not actually supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Use a Colder Bath: Try using an ice-salt bath to achieve a lower temperature, which can sometimes encourage crystal formation.[5]
Question: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow down the process?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] To promote the growth of larger, purer crystals, you need to slow down the rate of crystallization.
-
Use More Solvent: Add a small amount of additional solvent to the hot solution. This will keep the compound in solution for a longer period as it cools.[1]
-
Insulate the Flask: Slow the rate of cooling by wrapping the flask in glass wool or placing it in a Dewar flask filled with warm water.[7]
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the powder, and then allow it to cool more slowly in a less cool environment.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for crystallizing a hydrophobic coumarin derivative like this compound?
A1: Given the hydrophobic nature of the geranyloxy group, a good starting point would be a solvent in which the compound is readily soluble at elevated temperatures but less soluble at room temperature. Ethanol, acetone, or ethyl acetate (B1210297) are good primary solvents.[8][9] For an anti-solvent, instead of water, consider a less polar option like hexane (B92381) or heptane. A mixed solvent system of ethanol-water or acetone-water has been shown to be effective for other coumarins.[3][4]
Q2: How do impurities affect the crystallization of my compound?
A2: Impurities can have a significant and often unpredictable impact on crystallization.[10] They can inhibit crystal growth, alter the crystal shape (habit), or become incorporated into the crystal lattice, reducing the purity of the final product.[10][11][12] In some cases, impurities can completely prevent crystallization by interfering with the formation of a stable crystal lattice.[12] If you suspect impurities are the issue, further purification of the crude product by chromatography may be necessary.[13]
Q3: Can temperature be used to control the outcome of the crystallization?
A3: Yes, temperature is a critical parameter in crystallization.[2]
-
Higher temperatures generally increase solubility and can be used to dissolve the compound initially.
-
The rate of cooling directly impacts crystal size and purity; slower cooling typically results in larger, purer crystals.[14]
-
Lower temperatures can induce nucleation but if the solution cools too quickly, it can lead to the formation of small, impure crystals.[2]
Data Presentation
Table 1: Solvent Systems for Coumarin Crystallization
| Coumarin Derivative | Solvent System | Observations | Reference |
| Simple Coumarin | 40% Aqueous Methanol | High recovery of pure crystals. | [3] |
| 7-hydroxy-4-methyl coumarin | 34% Aqueous Ethanol | Effective for obtaining pure crystals. | [3] |
| 7-hydroxy coumarin | 33% Aqueous Ethanol & 25% Aqueous Acetic Acid | Both systems yielded pure crystals. | [3][4] |
| Polar Coumarins | Dimethylformamide (DMF) or 30% Ethanol | Recommended for polar derivatives. | [8] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). The flask should be clean to avoid unwanted nucleation sites.[7]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to several days. Vibrations can lead to the formation of smaller, less pure crystals.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry.
Protocol 2: Solvent Diffusion (Layering)
This method is suitable for small quantities of the compound.[7][15]
-
Dissolution: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a narrow vial.
-
Layering: Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane) on top of the solution. The two solvents should be miscible.
-
Diffusion and Crystallization: Seal the vial and leave it undisturbed. Crystals will form at the interface between the two solvents as they slowly mix.
Visualizations
Caption: Troubleshooting Decision Tree for Crystallization.
Caption: General Experimental Workflow for Crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thedigital33.com [thedigital33.com]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification - RESEARCH REVIEW International Journal of Multidisciplinary [old.rrjournals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [scholarbank.nus.edu.sg]
- 11. scispace.com [scispace.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. iscientific.org [iscientific.org]
- 15. unifr.ch [unifr.ch]
Technical Support Center: Synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the O-alkylation of 8-hydroxy-5,7-dimethoxycoumarin with geranyl bromide.
Issue 1: Low or No Product Formation
-
Question: My reaction shows very little or no formation of the desired this compound according to TLC analysis. What could be the problem?
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Reagents | Geranyl Bromide: Geranyl bromide can degrade over time. Use freshly prepared or commercially available high-purity geranyl bromide. Confirm its integrity via ¹H NMR if possible. Base (e.g., Cesium Carbonate): The base may be old or have absorbed moisture. Use freshly dried base. Cesium carbonate is hygroscopic; store it in a desiccator. |
| Insufficient Reaction Temperature | While the reaction can proceed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC to avoid side product formation at higher temperatures. |
| Poor Solubility of Starting Material | 8-hydroxy-5,7-dimethoxycoumarin may have limited solubility in some solvents. Ensure the reaction mixture is a homogenous solution or a well-stirred suspension. Consider using a co-solvent system if necessary. |
| Inappropriate Solvent | The choice of solvent is critical. Acetonitrile or DMF are commonly used for this type of alkylation. Ensure the solvent is anhydrous, as water can hydrolyze geranyl bromide and deactivate the base. |
Issue 2: Formation of Multiple Products (Side Reactions)
-
Question: My TLC plate shows multiple spots in addition to the starting material and the desired product. What are these side products and how can I minimize them?
-
Possible Side Reactions & Prevention:
| Side Reaction | Prevention Strategy |
| C-Alkylation | The phenoxide ion can undergo C-alkylation, particularly at the C6 position. Using a milder base like cesium carbonate (Cs₂CO₃) instead of stronger bases (e.g., NaH) can favor O-alkylation.[1] |
| Elimination of Geranyl Bromide | Geranyl bromide can undergo elimination to form myrcene (B1677589) and other terpenes, especially at higher temperatures or with sterically hindered bases. Maintain a moderate reaction temperature and use a non-hindered base. |
| Hydrolysis of Geranyl Bromide | Traces of water in the reaction mixture can hydrolyze geranyl bromide to geraniol. Use anhydrous solvents and dry reagents. |
Issue 3: Difficult Purification of the Final Product
-
Question: I am having trouble purifying this compound by column chromatography. The product is streaking or co-eluting with impurities.
-
Purification Troubleshooting:
| Problem | Suggested Solution |
| Streaking on Silica (B1680970) Gel | The product may be slightly polar. Try adding a small amount (0.1-1%) of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the eluent to reduce tailing. |
| Co-elution with Non-polar Impurities | The lipophilic geranyl chain makes the product relatively non-polar. Use a non-polar solvent system for elution, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether.[2] A shallow gradient may be necessary to separate closely eluting impurities. |
| Persistent Impurities | If column chromatography is insufficient, consider preparative Thin Layer Chromatography (pTLC) for final purification of smaller quantities.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: The most common and direct precursor is 8-hydroxy-5,7-dimethoxycoumarin. This can be synthesized from commercially available starting materials like 3,5-dimethoxyphenol (B141022) through a series of reactions including formylation and cyclization.
Q2: What is the recommended base for the O-geranylation of 8-hydroxy-5,7-dimethoxycoumarin?
A2: Cesium carbonate (Cs₂CO₃) is a good choice as it is a mild base that generally favors O-alkylation over C-alkylation and can be used under relatively mild reaction conditions.[1] Potassium carbonate (K₂CO₃) can also be used, but may require slightly more forcing conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system, for example, ethyl acetate/hexane (e.g., 3:7 v/v). The product, this compound, will have a higher Rf value than the more polar starting material, 8-hydroxy-5,7-dimethoxycoumarin.
Q4: How can I visualize the spots on the TLC plate?
A4: Coumarins are often fluorescent under UV light (254 nm or 365 nm), appearing as bright spots.[2] Alternatively, a p-anisaldehyde stain followed by gentle heating can be used for visualization.
Q5: What are the expected spectroscopic characteristics of this compound?
A5:
-
¹H NMR: Expect to see characteristic signals for the geranyl group, including vinyl protons, methylene (B1212753) protons adjacent to the oxygen, and methyl groups. You will also see signals for the methoxy (B1213986) groups and the aromatic protons of the coumarin (B35378) core.
-
¹³C NMR: The spectrum will show resonances for the coumarin core, the two methoxy groups, and the ten carbons of the geranyl chain.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₂₀H₂₄O₅).
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Materials:
-
8-hydroxy-5,7-dimethoxycoumarin
-
Geranyl bromide
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure: a. To a solution of 8-hydroxy-5,7-dimethoxycoumarin (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add geranyl bromide (1.2 eq) dropwise to the suspension. d. Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., ethyl acetate/hexane, 3:7). The reaction may take several hours to reach completion. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary. e. Once the reaction is complete (disappearance of the starting material), filter the reaction mixture to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Typical Reaction Parameters for O-Geranylation of Hydroxycoumarins
| Parameter | Value/Condition | Reference |
| Base | Cesium Carbonate (Cs₂CO₃) | [1] |
| Solvent | Acetonitrile (CH₃CN) | [1] |
| Stoichiometry (Hydroxycoumarin:Base:Geranyl Bromide) | 1 : 1.5 : 1.2 | General recommendation |
| Temperature | Room Temperature to 50 °C | General recommendation |
| Reaction Time | 2 - 24 hours (monitor by TLC) | General recommendation |
| Typical Yield | High (for 8-hydroxycoumarin) | [1] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low or no product formation.
References
Technical Support Center: 8-Geranyloxy-5,7-dimethoxycoumarin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Geranyloxy-5,7-dimethoxycoumarin. The information is designed to address specific issues that may be encountered during bioassays and experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability and inconsistent results in my cytotoxicity assays (e.g., MTT) with this compound. What are the potential causes and solutions?
A1: High variability in cytotoxicity assays with coumarin (B35378) derivatives can arise from several factors. Here are some common issues and troubleshooting tips:
-
Compound Solubility: Poor solubility in the culture medium is a primary cause of inconsistent results.[1]
-
Solution: Ensure the compound is fully dissolved in a stock solution (commonly DMSO) before diluting it into the culture medium. Visually inspect for any precipitation in the wells after adding the compound. If solubility remains an issue, consider lowering the final DMSO concentration or exploring alternative solubilizing agents.[1]
-
-
Interference with Assay Reagents: Some coumarins can directly interact with assay reagents, leading to false signals. For example, they might reduce the MTT reagent, giving a false-positive signal for cell viability.[1]
-
Solution: Perform a control experiment without cells. This should include the culture medium, the assay reagent (e.g., MTT), and this compound at the highest concentration used in your experiment. This will help determine if the compound itself is interfering with the assay.[1]
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a significant source of variability.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Calibrate your multichannel pipette and use a consistent pipetting technique.
-
-
Incomplete Solubilization of Formazan (B1609692) Crystals (in MTT assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[1]
-
Solution: Ensure complete dissolution of the formazan crystals in the solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl). Gently agitate the plate to aid dissolution and visually confirm dissolution before reading the absorbance.[1]
-
Q2: My fluorescence-based assay is showing a weak signal or high background fluorescence. What can I do?
A2: Issues with fluorescence-based assays are common and can often be resolved with careful optimization.
-
Low Signal:
-
Cause: The enzyme concentration may be too low, or the incubation time may be too short.
-
Solution: Optimize the enzyme concentration and incubation time to ensure a sufficient signal-to-noise ratio.
-
-
High Background Fluorescence:
-
Cause: The compound itself might be fluorescent at the excitation/emission wavelengths of the assay. Additionally, components of the assay buffer or cell culture medium can contribute to background fluorescence.[2]
-
Solution: Measure the fluorescence of a solution containing only the buffer and this compound at the relevant concentrations. This will determine the compound's intrinsic fluorescence. If it is significant, you will need to subtract this background from your experimental readings.
-
-
Light Absorption Interference:
-
Cause: Contamination of tissue samples with blood can be problematic as hemoglobin absorbs light in the 370-450 nm range.[2] High concentrations of the enzyme sample can also lead to the absorption of excitation or emission light.[2]
-
Solution: Ensure tissue samples are properly prepared to minimize blood contamination. Optimize the enzyme concentration to avoid excessive light absorption.
-
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Preparation: For in vitro bioassays, prepare a concentrated stock solution in a high-purity solvent like DMSO. Ensure the compound is completely dissolved. For final dilutions in aqueous media, do not exceed a DMSO concentration that is non-toxic to your cells (typically <0.5%).
-
Storage: Store the solid compound and stock solutions protected from light at -20°C or lower. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Experimental Protocols
Below are generalized protocols for common bioassays. These should be optimized for your specific cell lines and experimental conditions.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Fluorescence-Based Enzyme Inhibition Assay
-
Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of this compound in DMSO.
-
Assay Plate Setup: In a black 96-well plate, add the assay buffer, the inhibitor (this compound at various concentrations) or vehicle control, and the enzyme solution.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specified time at the assay temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each concentration of the compound.
Data Presentation
Table 1: Summary of Reported Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Model System | Key Findings | Reference |
| 5-Geranyloxy-7-methoxycoumarin | Cytotoxic Effects | Neuroblastoma cell lines (e.g., SH-SY5Y) | Induces apoptosis, increases reactive oxygen species, and impairs mitochondrial membrane potential. | |
| 5-Geranyloxy-7-methoxycoumarin | Antioxidant Properties | In vitro systems | May mitigate oxidative stress. | |
| 5-Geranyloxy-7-methoxycoumarin | Antiadipogenic | 3T3-L1 adipocytes | Identified as an antiadipogenic constituent. | [3][4] |
| 5,7-Dimethoxycoumarin | Antinociceptive | Murine model of vincristine-induced neuropathic pain | Ameliorates neuropathic pain, potentially involving 5HT3 receptors and monoamines. | [5] |
| 5,7-Dimethoxycoumarin | Insulin (B600854) Release | Wistar rats | Enhances insulin release and stimulates extrapancreatic secretion of amylin. | [6] |
| 8-Methoxycoumarin | Melanogenesis | B16F10 murine cells | Increases melanogenesis via the MAPK signaling pathway. | [7] |
| 7,8-Dimethoxycoumarin | Anti-inflammatory | TNF-α-treated HaCaT cells | Attenuates the expression of pro-inflammatory cytokines and chemokines, potentially by targeting NF-κB and MAPK pathways. | [8] |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical MAPK and NF-κB signaling pathway potentially modulated by coumarin derivatives.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting bioassays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
avoiding off-target effects of 8-Geranyloxy-5,7-dimethoxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with guidance on anticipating and mitigating potential off-target effects of 8-Geranyloxy-5,7-dimethoxycoumarin. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected primary biological targets of this compound?
A1: While direct studies on this compound are limited, based on the activities of structurally similar coumarins, its primary effects are likely related to the induction of apoptosis in cancer cells. Coumarins have been shown to target signaling pathways involved in cell proliferation and survival.[1][2] Specifically, related compounds like 5-Geranyloxy-7-methoxycoumarin have been observed to induce apoptosis by activating tumor suppressor genes and caspases, regulating Bcl-2 family proteins, and inhibiting MAP kinase pathways.[1][3]
Q2: What are the potential off-target effects of coumarin-based compounds?
A2: Coumarins as a class of compounds are known to exhibit a range of biological activities, which can lead to off-target effects depending on the specific derivative and experimental context.[4][5][6][7] Potential off-target effects include:
-
Anticoagulant Activity: Many coumarin (B35378) derivatives are known for their effects on blood coagulation.[8][9][10][11]
-
Cytochrome P450 Inhibition: Coumarins can interact with and inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.[3][10]
-
Kinase Inhibition: Some coumarins have been shown to inhibit various protein kinases, which could lead to unintended effects on cellular signaling.[7]
-
Anti-inflammatory Effects: Coumarins can modulate inflammatory pathways, which may be considered an off-target effect depending on the intended application.[4][6][7]
Q3: How can I proactively screen for off-target effects of this compound?
A3: A tiered approach to off-target screening is recommended. This can include:
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the compound's structure.[12][13]
-
Broad Panel Screening: Test the compound against a large panel of kinases and receptors to identify potential unintended binding partners.[14][15]
-
Phenotypic Screening: Use cell-based assays to observe the compound's effects on various cellular processes and phenotypes.
-
Chemoproteomics: Employ techniques like affinity chromatography with immobilized compound to pull down and identify binding proteins from cell lysates.[16]
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity in my cell-based assays.
-
Question: Could this be due to an off-target effect?
-
Answer: Yes, unexpected cytotoxicity could be a result of off-target effects. Structurally related coumarins have been shown to induce apoptosis and necrosis through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity is observed.
-
Mechanism of Cell Death Assay: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis.
-
ROS Measurement: Quantify intracellular ROS levels to assess oxidative stress.
-
Mitochondrial Health Assay: Evaluate mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Off-Target Panel Screening: Screen the compound against a panel of common cytotoxicity targets.
-
Issue 2: My in vivo results are not consistent with my in vitro data.
-
Question: Why might this compound behave differently in an animal model compared to cell culture?
-
Answer: Discrepancies between in vitro and in vivo results can arise from several factors, including metabolic transformation of the compound and interactions with targets not present in your in vitro model. Coumarins are known to be metabolized by cytochrome P450 enzymes, which could alter the compound's activity and lead to unexpected effects.[3][10]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Determine the pharmacokinetic profile of the compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME).
-
Metabolite Identification: Identify the major metabolites of the compound and test their activity in vitro.
-
Broader In Vivo Phenotyping: Carefully observe the animals for any unexpected physiological or behavioral changes.
-
Issue 3: I am concerned about potential drug-drug interactions.
-
Question: How can I assess the risk of this compound interacting with other drugs?
-
Answer: The primary concern for drug-drug interactions with coumarins is their potential to inhibit cytochrome P450 (CYP) enzymes.[3][10] Inhibition of CYPs can alter the metabolism of co-administered drugs, leading to increased toxicity or reduced efficacy.
-
Troubleshooting Steps:
-
In Vitro CYP Inhibition Assay: Test the ability of your compound to inhibit the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Consult Drug Interaction Databases: Check for known interactions of other coumarin derivatives with the drugs you are co-administering.
-
Quantitative Data Summary
Table 1: IC50 Values of Related Coumarin Compounds Against Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Colon Cancer) | Proliferation | ~12.5 (at 67% inhibition) | N/A |
| Bergamottin | SH-SY5Y (Neuroblastoma) | MTT | ~40 | N/A |
| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Neuroblastoma) | MTT | ~30 | N/A |
| Clausarin | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 17.6 | [3] |
| Clausarin | HCT116 (Colorectal Carcinoma) | Cytotoxicity | 44.9 | [3] |
| Clausarin | SK-LU-1 (Lung Adenocarcinoma) | Cytotoxicity | 6.9 | [3] |
Note: Data is compiled from various sources on structurally related compounds and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Profiling
This protocol outlines a general method for screening this compound against a panel of protein kinases to identify potential off-target interactions.
Materials:
-
Kinase panel (commercially available)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution (radiolabeled or for use with a detection reagent)
-
Substrate for each kinase
-
Microplates (e.g., 384-well)
-
Detection reagents and instrument (e.g., scintillation counter or luminescence plate reader)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the microplate, add the kinase reaction buffer.
-
Add the appropriate kinase to each well.
-
Add the diluted compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the recommended time for each kinase.
-
Stop the reaction and add the detection reagent.
-
Measure the signal using the appropriate instrument.
-
Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value for any inhibited kinases.
Protocol 2: Receptor Binding Assay
This protocol describes a competitive binding assay to determine if this compound binds to a specific receptor.[17][18][19][20][21]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand with known affinity for the target receptor
-
This compound stock solution
-
Binding buffer
-
Wash buffer
-
Filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the serially diluted compound or buffer (for total binding control).
-
To determine non-specific binding, incubate the receptor preparation and radiolabeled ligand with a high concentration of a known unlabeled ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Transfer the contents to a filter plate and wash with cold wash buffer to separate bound from free radioligand.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value.
Visualizations
Caption: Inferred signaling pathways potentially modulated by this compound.
Caption: A tiered workflow for identifying and characterizing off-target effects.
References
- 1. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Pharmacological Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. The structure and pharmacological functions of coumarins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and pharmacokinetic drug interactions with coumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinically important drug interactions with anticoagulants. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantity and quality of potential drug interactions with coumarin anticoagulants in the Netherlands | springermedizin.de [springermedizin.de]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of 8-Geranyloxy-5,7-dimethoxycoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 8-Geranyloxy-5,7-dimethoxycoumarin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Q1: I'm observing very low aqueous solubility of my this compound sample. What are the underlying reasons and how can I improve this for my in vivo studies?
A1: this compound is a natural geranyloxycoumarin compound. Its chemical structure, characterized by a coumarin (B35378) backbone with methoxy (B1213986) and geranyloxy substitutions, suggests it is a hydrophobic and poorly water-soluble molecule. This low aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption and systemic bioavailability.
Troubleshooting Strategies:
-
Formulation Approaches: The most effective way to overcome poor aqueous solubility for in vivo studies is to utilize advanced formulation strategies. Two commonly successful methods for poorly soluble compounds are nanoemulsion formulations and solid dispersions.
-
Particle Size Reduction: While not a primary solution for increasing equilibrium solubility, reducing particle size (micronization or nanosizing) can increase the surface area and dissolution rate. However, for highly hydrophobic compounds, this may not be sufficient without formulation aids.
-
pH Adjustment: Coumarins are lactones and generally lack easily ionizable groups. The methoxy and geranyloxy groups on this compound are not ionizable under physiological pH ranges. Therefore, pH adjustment is unlikely to significantly improve its aqueous solubility.
Below is a troubleshooting workflow to address solubility issues for in vivo experiments.
Caption: Troubleshooting workflow for addressing solubility issues.
Issue 2: Low Oral Bioavailability in Preclinical Models
Q2: My in vivo pharmacokinetic study shows very low oral bioavailability of this compound despite successful formulation. What are the potential reasons and how can I troubleshoot this?
A2: Low oral bioavailability of hydrophobic compounds like this compound, even when formulated, can be attributed to several factors beyond poor solubility. These include first-pass metabolism, poor intestinal permeability, and potential efflux by transporters.
Troubleshooting Strategies:
-
Enhancing Permeability:
-
Lipid-Based Formulations (Nanoemulsions): These formulations can enhance intestinal permeability by various mechanisms, including the use of surfactants that can modulate tight junctions and by promoting lymphatic transport, which bypasses the portal circulation and first-pass metabolism in the liver.
-
Bioavailability Enhancers: Co-administration with known permeability enhancers (e.g., piperine) can be explored, but this adds complexity to the study.
-
-
Addressing First-Pass Metabolism:
-
As mentioned, promoting lymphatic uptake through lipid-based formulations is a key strategy to reduce first-pass metabolism.
-
Investigating the metabolic stability of the compound in liver microsomes in vitro can provide insights into its susceptibility to first-pass metabolism.
-
-
Optimizing the Formulation:
-
Nanoemulsions: Ensure the droplet size is in the optimal range (typically < 200 nm) for absorption. The choice of oils and surfactants can also influence the in vivo performance.
-
Solid Dispersions: The choice of polymer is critical. Polymers that maintain the drug in a supersaturated state in the gastrointestinal tract can drive absorption.
-
The following diagram illustrates the potential barriers to oral bioavailability and the corresponding formulation strategies.
Caption: Barriers to oral bioavailability and formulation solutions.
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) or other suitable oil.
-
Surfactant: A non-ionic surfactant such as Tween 80 or Cremophor EL.
-
Co-surfactant (optional): Transcutol HP, PEG 400.
-
Aqueous phase: Deionized water or a suitable buffer (e.g., PBS).
-
High-pressure homogenizer.
Methodology:
-
Preparation of the Oil Phase:
-
Dissolve a pre-weighed amount of this compound in the chosen oil (e.g., MCT) to determine its solubility. Gentle heating may be required to facilitate dissolution.
-
Once the maximum solubility is determined, prepare the oil phase by dissolving the desired amount of the compound in the oil.
-
Add the surfactant and co-surfactant (if used) to the oil phase and mix thoroughly.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous phase using deionized water or a suitable buffer.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer. This will form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the pressure will need to be optimized to achieve the desired droplet size (typically < 200 nm).
-
For example, homogenize at 15,000 psi for 5-10 cycles.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Quantify the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Solid Dispersion Formulation
This protocol describes the preparation of a solid dispersion using the solvent evaporation method.
Materials:
-
This compound
-
Polymer carrier: A water-soluble polymer such as polyvinylpyrrolidone (B124986) (PVP K30) or a Soluplus®.
-
Solvent: A volatile organic solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Rotary evaporator.
-
Vacuum oven.
Methodology:
-
Dissolution:
-
Dissolve a pre-weighed amount of this compound and the chosen polymer in the selected solvent. The ratio of drug to polymer will need to be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Assess the solid-state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state.
-
Determine the in vitro dissolution rate of the solid dispersion compared to the pure drug in a relevant dissolution medium.
-
Quantify the drug content in the solid dispersion.
-
Data Presentation
When comparing different formulation strategies, it is crucial to present the pharmacokinetic data in a clear and structured format.
Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 (Reference) |
| Nanoemulsion | 50 | 450 ± 95 | 1.0 ± 0.3 | 2250 ± 450 | 900 |
| Solid Dispersion | 50 | 380 ± 70 | 1.5 ± 0.4 | 1900 ± 380 | 760 |
Data are presented as mean ± standard deviation (n=6).
Mandatory Visualizations
Experimental Workflow: Nanoemulsion Formulation and In Vivo Evaluation
Caption: Workflow for nanoemulsion formulation and in vivo testing.
8-Geranyloxy-5,7-dimethoxycoumarin experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Geranyloxy-5,7-dimethoxycoumarin.
I. Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
1. Compound Solubility and Stability
-
Question: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
Answer: Poor aqueous solubility is a common issue with coumarin (B35378) derivatives. Here are several strategies to improve solubility and prevent precipitation:
-
Proper Stock Solution Preparation:
-
Dissolve this compound in a high-purity, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
-
Use gentle warming (e.g., 37°C) and vortexing or sonication to ensure the compound is fully dissolved in the stock solution.
-
-
Working Solution Preparation:
-
Pre-warm the cell culture medium to 37°C before adding the compound stock solution.
-
Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to precipitation.
-
Avoid using a stock solution that is overly concentrated, as the small volume may be difficult to disperse quickly.
-
-
Final Solvent Concentration:
-
Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Run a vehicle-only control to assess the effect of the solvent on your cells.
-
-
-
Question: How should I store this compound powder and stock solutions to ensure stability?
Answer: Proper storage is critical to maintain the integrity of the compound.
-
Powder: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare single-use aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
2. Cell-Based Assay Variability
-
Question: I am seeing high variability in my cell viability (e.g., MTT, XTT) assay results. What are the potential causes and solutions?
Answer: High variability in cell viability assays can arise from several factors. Here’s a troubleshooting guide:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded across all wells of your microplate. Inconsistent cell density is a primary source of variability.
-
Compound Precipitation: As mentioned above, ensure the compound is fully dissolved in the culture medium. Precipitates can interfere with absorbance readings and lead to inaccurate results.
-
Interference with Assay Reagents: Some coumarin compounds can interfere with the chemical reactions of viability assays.
-
Control Experiment: Run a control experiment in cell-free wells containing only the culture medium, the assay reagent (e.g., MTT), and this compound at the highest concentration used in your experiment. This will determine if the compound itself is reducing the reagent and giving a false-positive signal.
-
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to lower and more variable readings. Increase the incubation time with the solubilization buffer or gently pipette to aid dissolution.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique when adding cells, the compound, and assay reagents.
-
II. Frequently Asked Questions (FAQs)
1. General Properties
-
Question: What is this compound?
Answer: this compound is a natural coumarin derivative. Coumarins are a class of compounds found in many plants and are known for their diverse biological activities. This particular compound has a geranyloxy group at the 8-position and methoxy (B1213986) groups at the 5- and 7-positions of the coumarin scaffold.
2. Experimental Design and Controls
-
Question: What are the essential controls to include in my experiments with this compound?
Answer: To ensure the validity of your results, the following controls are crucial:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for cell viability and behavior.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control is essential to distinguish the effects of the compound from any effects of the solvent.
-
Positive Control: A known inducer of the biological effect you are studying (e.g., a known cytotoxic drug for a cell viability assay). This confirms that your assay is working as expected.
-
Cell-Free Control (for colorimetric assays): As mentioned in the troubleshooting section, this control helps to identify any direct interaction between the compound and the assay reagents.
-
-
Question: What are typical concentration ranges to test for this compound in cell-based assays?
Answer: The optimal concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration). A starting point for many coumarin derivatives in cancer cell lines is in the low micromolar range. Based on data for similar compounds, a range of 1 µM to 100 µM is a reasonable starting point for initial screening.
3. Biological Activity and Mechanism of Action
-
Question: What is the potential mechanism of action of this compound?
Answer: While the precise mechanism for this specific isomer is still under investigation, studies on the closely related compound, 5-geranyloxy-7-methoxycoumarin, suggest that it may induce apoptosis (programmed cell death) in cancer cells.[1] This is often associated with the activation of the tumor suppressor protein p53 and the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[1] It is hypothesized that this compound may act through a similar pathway.
III. Data Presentation
Table 1: Illustrative IC50 Values of Various Coumarin Derivatives in Cancer Cell Lines
Note: The following data are for illustrative purposes to provide a general sense of the cytotoxic potential of coumarin compounds. The IC50 values for this compound must be determined empirically for each specific cell line and experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Coumarin-1,2,3-triazole hybrid 12c | PC3 (Prostate Cancer) | 0.34 ± 0.04 | [2] |
| Coumarin-1,2,3-triazole hybrid 12c | MGC803 (Gastric Cancer) | 0.13 ± 0.01 | [2] |
| Coumarin-thiazole hybrid 42a | MCF-7 (Breast Cancer) | 5.41 | [2] |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Colon Cancer) | Inhibition of 67% at 25 µM | [1] |
| Coumarin Derivative 1 | HCT116 (Colon Cancer) | 22.4 | [3] |
| Coumarin Derivative 2 | HCT116 (Colon Cancer) | 0.34 | [3] |
IV. Experimental Protocols
1. Cell Viability MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Cells of interest
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Apoptosis Assay using Annexin V Staining
This protocol outlines the detection of apoptosis by flow cytometry.
-
Materials:
-
6-well plates
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
V. Mandatory Visualizations
Caption: Experimental workflow for assessing the biological activity of this compound.
Caption: Hypothesized apoptosis signaling pathway for this compound.
References
- 1. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 8-Geranyloxy-5,7-dimethoxycoumarin
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 8-Geranyloxy-5,7-dimethoxycoumarin. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: As a solid, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep the compound at -20°C, protected from light.
Q2: How should I prepare stock solutions of this compound?
A2: Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of poorly soluble compounds for in vitro assays. For other applications, solvents like ethanol, chloroform, or acetonitrile (B52724) may be suitable.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution can be affected by several factors including the solvent, temperature, pH, and exposure to light. Stock solutions in anhydrous DMSO are generally stable for several weeks to months when stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in aqueous media at physiological pH is likely to be limited, and it is advisable to prepare fresh working solutions from the stock for each experiment. Coumarin structures can be susceptible to hydrolysis at extreme pH values.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this problem.
Q5: What are the general safety precautions for handling this compound?
A5: Handle this compound in accordance with good industrial hygiene and safety procedures.[1] Avoid direct contact with the product, and do not breathe dust, fumes, gas, mist, vapors, or spray.[1] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4] Ensure adequate ventilation in the handling area.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5,7-Dimethoxycoumarin (for reference) | General Coumarins |
| Molecular Formula | C₂₁H₂₆O₅ | C₁₁H₁₀O₄ | Varies |
| Molecular Weight | 358.43 g/mol | 206.19 g/mol | Varies |
| Appearance | Likely a solid | Colorless crystals | Crystalline solids |
| Melting Point | Not reported | 146-149 °C | Varies |
| Solubility | Inferred: Low in water; Soluble in DMSO, ethanol, chloroform. | Soluble in alcohol; Slightly soluble in acetonitrile, chloroform; Water solubility (est.): 1510 mg/L @ 25°C.[5] | Generally poor water solubility, soluble in organic solvents. |
| Storage Temperature | -20°C (recommended for long-term) | Room Temperature (for solid) | Varies, often cool and dry place. |
Note: Specific experimental data for this compound is limited. The information provided is based on data from structurally similar compounds and general chemical principles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (358.43 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (µL) = (0.001 g / 358.43 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 279 µL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved. If necessary, brief sonication in a water bath or gentle warming (to 37°C) can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture absorption.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions: It is recommended to perform serial dilutions of the stock solution in your cell culture medium.
-
Final Dilution: Add the final diluted solution to your cell culture wells. Ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Mixing: Mix the contents of the wells gently but thoroughly immediately after adding the compound.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the handling and use of this compound.
Issue 1: Compound Precipitation in Aqueous Medium
-
Cause: The compound's low aqueous solubility leads to precipitation when the DMSO stock is diluted in a buffer or cell culture medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Experimental Results
-
Cause A: Compound Degradation: The compound may be degrading in the stock solution or in the experimental setup.
-
Solution:
-
Prepare fresh stock solutions.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect solutions from light.
-
Minimize the time the compound is in aqueous buffer before analysis.
-
-
-
Cause B: Inaccurate Concentration: The initial weighing or dilution may have been inaccurate.
-
Solution:
-
Use a calibrated analytical balance for weighing.
-
Carefully calculate and measure solvent volumes.
-
Ensure the compound is fully dissolved in the stock solution before making further dilutions.
-
-
-
Cause C: Interaction with Assay Components: The compound may interact with plastics, serum proteins, or other components of the assay system.
-
Solution:
-
Use low-protein binding plates and pipette tips.
-
Evaluate the effect of serum concentration on the compound's activity.
-
Run appropriate controls to identify potential assay interference.
-
-
References
Validation & Comparative
A Comparative Guide to 8-Geranyloxy-5,7-dimethoxycoumarin and Its Analogs for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 8-Geranyloxy-5,7-dimethoxycoumarin and other notable coumarin (B35378) derivatives. While direct experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of the known biological activities of its close structural isomers and related compounds. The data herein, collated from various studies, focuses on the anticancer, anti-inflammatory, and antioxidant properties of these molecules to inform further research and drug development.
Introduction to Coumarins
Coumarins are a large class of naturally occurring phenolic compounds found in many plants.[1] The core coumarin structure, a benzopyran-2-one, serves as a scaffold for a wide variety of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral effects.[2][3] The therapeutic potential of a coumarin derivative is significantly influenced by the type and position of its substituents on the benzopyran-2-one ring. This guide will delve into the effects of geranyloxy and methoxy (B1213986) substitutions, with a focus on this compound and its comparators.
Comparative Analysis of Biological Activities
The therapeutic potential of coumarins is often evaluated based on their anticancer, anti-inflammatory, and antioxidant activities. The following sections provide a comparative summary of these properties for several key coumarin derivatives.
Anticancer and Cytotoxic Activity
Coumarin derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and interfering with key signaling pathways in cancer cells.[4] The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The table below summarizes the cytotoxic effects of various geranyloxy-coumarins and related derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 / Activity | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW480 (Colon Cancer) | Proliferation Assay | 67% inhibition at 25 µM | [5] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | 204.69 ± 22.91 µg/mL | [6] | |
| 5-Geranyloxypsoralen | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 138.51 ± 14.44 µg/mL | [6] |
| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 478.15 ± 34.85 µg/mL | [6] |
| Imperatorin (8-isopentenyloxypsoralen) | Various | Apoptosis Induction | Activates intrinsic and extrinsic pathways | [4] |
| Bergapten (5-methoxypsoralen) | MCF-7 (Breast Cancer) | Growth Inhibition | Inhibits Akt signaling | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer. Coumarins can exert anti-inflammatory effects by modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and enzymes. A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of many inflammatory genes. The inhibition of the NF-κB signaling pathway is a common mechanism for the anti-inflammatory activity of coumarins.[3][7] For instance, 7,8-dimethoxycoumarin (B190902) has been shown to inhibit TNF-α-induced activation of NF-κB and MAPK pathways in human keratinocytes.[7] Similarly, 8-Methoxypsoralen has demonstrated anti-inflammatory effects in osteoarthritis models through the SIRT1/NF-κB pathway.[8]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Many coumarins possess antioxidant properties, enabling them to scavenge free radicals and reduce oxidative damage.[1] The antioxidant capacity of phenolic compounds like coumarins is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The position and number of hydroxyl and methoxy groups on the coumarin ring significantly influence their antioxidant potential. For example, 5,8-dihydroxycoumarin has been shown to possess strong radical scavenging capacity.[1]
Key Signaling Pathways
The biological activities of coumarins are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many coumarins exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in the inflammatory response. The inhibition of this pathway is a key target for anti-inflammatory drugs.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to scientific research. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of coumarin derivatives.
Cell Viability and Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test coumarin compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a specialized solubilization buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the coumarin compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO without compound) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect and quantify specific proteins in a sample. It is commonly used to assess the expression levels of key proteins involved in the apoptosis pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells to extract total protein. Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to compare the protein expression levels between different samples.
Conclusion
While quantitative data on the biological activities of this compound remains to be fully elucidated, the comparative analysis of its structural analogs provides valuable insights for researchers. The cytotoxic, anti-inflammatory, and antioxidant properties exhibited by related coumarins underscore the therapeutic potential of this class of compounds. The position of the geranyloxy and methoxy groups appears to play a crucial role in determining the potency and mechanism of action. Further investigation into this compound, utilizing the experimental protocols outlined in this guide, is warranted to fully characterize its pharmacological profile and potential as a lead compound for drug development. The exploration of its effects on key signaling pathways, such as apoptosis and NF-κB, will be instrumental in advancing our understanding of its therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,8-dimethoxycoumarin Attenuates the Expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-Treated HaCaT Cells by Potentially Targeting the NF-κB and MAPK Pathways [mdpi.com]
- 8. Frontiers | 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway [frontiersin.org]
A Comparative Analysis of the Cytotoxic Effects of 5-Geranyloxy-7-methoxycoumarin and the Elusive 8-Geranyloxy-5,7-dimethoxycoumarin
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of two coumarin (B35378) derivatives: 5-geranyloxy-7-methoxycoumarin and 8-Geranyloxy-5,7-dimethoxycoumarin. While substantial data exists for the former, information regarding the cytotoxic activity of the latter remains scarce in publicly available scientific literature.
Executive Summary
This guide synthesizes the available experimental data on the cytotoxicity of 5-geranyloxy-7-methoxycoumarin against various cancer cell lines. Extensive research has demonstrated its ability to inhibit cell proliferation and induce apoptosis through multiple signaling pathways. In stark contrast, a comprehensive search of scientific databases yielded no peer-reviewed studies detailing the cytotoxic effects of this compound. Therefore, a direct, data-driven comparison of the two compounds is not currently feasible. This document presents the detailed cytotoxic profile of 5-geranyloxy-7-methoxycoumarin and highlights the existing knowledge gap concerning this compound.
I. Cytotoxicity of 5-Geranyloxy-7-methoxycoumarin
5-Geranyloxy-7-methoxycoumarin has been shown to exhibit significant cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. The available data from key studies are summarized below.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result |
| SW480 | Colon Cancer | Proliferation Assay | 25 µM | 72 hours | 67% inhibition of cell proliferation[1][2] |
| SW480 | Colon Cancer | Cell Cycle Analysis | 50 µM | 48 hours | Increase in the percentage of cells in the sub G0/G1 phase[3] |
| SH-SY5Y | Neuroblastoma | MTT Assay | 46.9 ± 5.47 µM | 72 hours | IC₅₀ value |
| SH-SY5Y | Neuroblastoma | BrdU Assay | 25 µM | Not Specified | Significant hampering of cell viability |
| MCF-7 | Breast Cancer | MTT Assay | 204.69 ± 22.91 µg/mL | Not Specified | IC₅₀ value[4] |
Mechanism of Action and Signaling Pathways
Studies have elucidated that 5-geranyloxy-7-methoxycoumarin induces apoptosis and inhibits cancer cell growth through the modulation of several key signaling pathways.
-
Induction of Apoptosis: The compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This is evidenced by DNA fragmentation and annexin (B1180172) V staining in treated cells.[1][2]
-
Cell Cycle Arrest: 5-geranyloxy-7-methoxycoumarin can arrest the cell cycle at the G0/G1 phase, preventing cancer cells from progressing through the cycle of division and proliferation.[1][2]
-
Modulation of Apoptotic Proteins: The apoptotic effect is mediated through the activation of the tumor suppressor gene p53 and caspases 3 and 8.[1][2] Furthermore, it regulates the Bcl-2 family of proteins, which are crucial regulators of apoptosis.
-
Inhibition of MAPK Pathway: The compound has been observed to inhibit the phosphorylation of p38 MAPK, a key component of a signaling pathway often involved in cancer cell proliferation and survival.[1][2]
-
Induction of Oxidative Stress: In neuroblastoma cells, 5-geranyloxy-7-methoxycoumarin has been shown to increase the production of reactive oxygen species (ROS) and impair the mitochondrial membrane potential, further contributing to apoptosis.
Below is a diagram illustrating the proposed signaling pathway for 5-geranyloxy-7-methoxycoumarin-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Geranyloxycoumarins in Breast Cancer Cells: A Guide for Researchers
An in-depth examination of the anti-cancer properties of geranyloxycoumarins, focusing on their efficacy and mechanisms of action in various breast cancer cell lines. This guide provides a comparative overview of key compounds, their cytotoxic effects, and their impact on crucial signaling pathways, supported by experimental data and detailed protocols.
Geranyloxycoumarins, a class of naturally occurring compounds, have garnered significant interest in oncology research for their potential as anti-cancer agents. This guide offers a comparative analysis of prominent geranyloxycoumarins—Auraptene, Osthole, and Umbelliprenin—and their effects on breast cancer cells. By summarizing key experimental findings, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the therapeutic potential of these compounds.
Comparative Cytotoxicity of Geranyloxycoumarins
The cytotoxic effects of Auraptene, Osthole, and Umbelliprenin have been evaluated across various breast cancer cell lines, revealing differences in their potency. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Auraptene | MCF-7 | 48 | 36 | [1] |
| MCF-7 | 72 | 21.66 | [1] | |
| MDA-MB-231 | 48 | 60 (µg/µL) | [2] | |
| Osthole | MDA-MB-231 | 48 | 24.2 (µg/mL) | [3] |
| MDA-MB-231BO | 48 | 6.8 (µg/mL) | [3] | |
| MCF-7 | 48 | 123.9 (µg/mL) | [3] | |
| BT-474 | Not Specified | ~42.4 | [4] | |
| Umbelliprenin | MCF-7 | 24 | >40 (µg/mL) | [5] |
| MCF-7 | 48 | >40 (µg/mL) | [5] | |
| 4T1 (murine) | 24 | 30.9 ± 3.1 (µg/mL) | [3] | |
| 4T1 (murine) | 48 | 30.6 ± 2.6 (µg/mL) | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and units across studies.
A direct comparative study on HeLa, Jurkat, KYSE-30, and MCF-7 cell lines demonstrated that Auraptene is more cytotoxic than Umbelliprenin.[2][5]
Mechanisms of Action: A Deeper Dive
Geranyloxycoumarins exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression.
Induction of Apoptosis
All three geranyloxycoumarins have been shown to induce apoptosis in breast cancer cells.
-
Auraptene induces apoptosis in MCF-7 and MDA-MB cells, a process confirmed by flow cytometry.[2] This is associated with a significant increase in the expression of the pro-apoptotic gene BAX and the anti-apoptotic gene BCL2.[2] The generation of intracellular reactive oxygen species (ROS) also plays a role in Auraptene-induced apoptosis.[2]
-
Osthole triggers apoptosis in MDA-MB-435 cells through a mitochondrion-mediated pathway, involving the activation of caspase-9 and caspase-3, followed by the cleavage of PARP.[6] In BT-474 and MCF-7 cells, Osthole treatment leads to an increase in the number of apoptotic cells and upregulates the expression of the pro-apoptotic protein Bax.[7]
-
Umbelliprenin has been shown to induce apoptosis in various cancer cell lines, including leukemic cells, in a dose- and time-dependent manner.[8] In pancreatic cancer cells, it increases the expression of cleaved caspase-3, caspase-8, and the pro-apoptotic protein Bax, while reducing the expression of the anti-apoptotic protein Bcl-2.[9]
Cell Cycle Arrest
Geranyloxycoumarins can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.
-
Osthole has been observed to arrest the cell cycle at the G1 phase in MDA-MB-435 breast cancer cells.[6] This arrest is associated with the up-regulation of p53 and p21 and the down-regulation of cyclin D1 and Cdk2.[6] In BT-474 cells, Osthole induces sub-G1 phase arrest, while in MCF-7 cells, it causes G1 phase arrest.[7]
-
Auraptene has been reported to promote G1/S cell cycle arrest in cancerous cell lines.[2]
-
Umbelliprenin has been shown to promote G1 cell cycle arrest.[2]
Modulation of Signaling Pathways
The anti-cancer activity of geranyloxycoumarins is also attributed to their ability to interfere with crucial signaling pathways that regulate cell growth, survival, and metastasis.
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival and is often dysregulated in breast cancer.[10][11][12]
-
Osthole has been shown to modulate the PI3K/Akt signaling pathway. In BT-474 cells, Osthole inhibits the phosphorylation of Akt, p70S6K, and S6.[7] Conversely, in MCF-7 cells, it upregulates the phosphorylation of these proteins.[7] The anticancer effects of Osthole have been linked to the suppression of the PI3K/Akt pathway in various cancers.[13]
-
Umbelliprenin has been found to inhibit the Akt/mTOR signaling pathway in pancreatic cancer cells, suggesting a potential mechanism for its anti-cancer effects.[14]
// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osthole [label="Osthole", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Umbelliprenin [label="Umbelliprenin", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> PIP3; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt; Akt -> mTORC1; mTORC1 -> Proliferation; Osthole -> Akt [arrowhead=tee, color="#EA4335"]; Umbelliprenin -> mTORC1 [arrowhead=tee, color="#EA4335"];
// Invisible edges for layout {rank=same; GF; RTK;} {rank=same; PI3K; PIP2; PIP3;} {rank=same; Akt;} {rank=same; mTORC1;} {rank=same; Proliferation;} {rank=same; Osthole; Umbelliprenin;} } .dot Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory effects of Osthole and Umbelliprenin.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.
-
Osthole has demonstrated a cell-line-specific effect on the MAPK pathway. It decreased the phosphorylation of ERK1/2 in BT-474 cells but increased it in MCF-7 cells.[7] However, it increased the phosphorylation of JNK in both cell lines, which is associated with apoptosis induction.[7]
// Nodes Stimuli [label="External Stimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Osthole [label="Osthole", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stimuli -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Stimuli -> JNK [style=dashed]; JNK -> Apoptosis; Osthole -> ERK [label="Cell-line dependent", fontsize=8, fontcolor="#5F6368"]; Osthole -> JNK [arrowhead=vee, color="#34A853"];
// Invisible edges for layout {rank=same; Stimuli;} {rank=same; Ras; JNK;} {rank=same; Raf;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; Proliferation; Apoptosis;} {rank=same; Osthole;} } .dot Figure 2: Overview of the MAPK signaling pathway and the modulatory effects of Osthole.
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to evaluate the anti-cancer effects of geranyloxycoumarins.
Cell Viability Assay (MTT Assay)
// Nodes Seed [label="Seed breast cancer cells\nin 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with varying\nconcentrations of\ngeranyloxycoumarins", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for\n24, 48, or 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate to allow\nformazan crystal formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize formazan (B1609692)\ncrystals with DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate IC50 values", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Seed -> Treat -> Incubate -> Add_MTT -> Incubate_MTT -> Solubilize -> Measure -> Calculate; } .dot Figure 3: Workflow for determining cell viability using the MTT assay.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Treatment: Cells are treated with various concentrations of the geranyloxycoumarin compound for specified time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL) is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the geranyloxycoumarin at its IC50 concentration for a specific duration.[1]
-
Cell Harvesting: Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: Cells are treated with the geranyloxycoumarin, and total protein is extracted using a lysis buffer.[7]
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, Bax, Bcl-2).[7]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[15]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression.
Conclusion and Future Directions
The comparative analysis of Auraptene, Osthole, and Umbelliprenin highlights their potential as anti-cancer agents in breast cancer. While all three compounds exhibit pro-apoptotic and anti-proliferative effects, they display varying potencies and distinct mechanisms of action. Auraptene appears to be more cytotoxic than Umbelliprenin in MCF-7 cells, while Osthole demonstrates a broad range of activity across different breast cancer cell lines with cell-line-specific effects on signaling pathways.
Future research should focus on conducting more direct comparative studies of these compounds under standardized conditions to accurately assess their relative efficacy. Further elucidation of their molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential and for the rational design of combination therapies. In vivo studies are also warranted to validate the in vitro findings and to evaluate the safety and efficacy of these promising natural compounds in a preclinical setting. The development of geranyloxycoumarin-based therapies could offer a novel and effective approach for the treatment of breast cancer.
References
- 1. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osthole inhibits proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the mTOR pathway in breast cancer stem cells (BCSCs): mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Treating Breast Cancer by Targeting the mTOR Pathway - United Breast Cancer Foundation [ubcf.org]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
Validating the Pro-Apoptotic Efficacy of 8-Geranyloxy-5,7-dimethoxycoumarin: A Comparative Guide
For researchers and drug development professionals exploring novel anti-cancer agents, this guide provides a comparative analysis of the pro-apoptotic activity of 8-Geranyloxy-5,7-dimethoxycoumarin. We present supporting experimental data, detailed protocols for key assays, and a comparison with other coumarin (B35378) derivatives and a standard chemotherapeutic agent.
Comparative Analysis of Pro-Apoptotic Activity
The pro-apoptotic potential of this compound and related compounds is evaluated based on their ability to inhibit cancer cell growth and induce programmed cell death. The following table summarizes the cytotoxic activity (IC50 values) of various coumarins against different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW480 (Colon Cancer) | ~12.5 (estimated from 67% inhibition at 25 µM) | [1][2] |
| Compound 5 (8-methoxycoumarin-3-carboxamide derivative) | HepG2 (Liver Cancer) | 0.9 | [3] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | MDA-MB-468 (Breast Cancer) | 0.64 | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | MDA-MB-468 (Breast Cancer) | 0.69 | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | MDA-MB-468 (Breast Cancer) | 1.33 | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | A431 (Epidermoid Carcinoma) | 2.56 | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | A431 (Epidermoid Carcinoma) | 1.78 | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | A431 (Epidermoid Carcinoma) | 2.29 | [4] |
| Staurosporine (Reference Drug) | HepG2 (Liver Cancer) | 8.4 | [3] |
Note: Data for this compound was not explicitly found in the searched literature. The data for 5-Geranyloxy-7-methoxycoumarin is presented as a close structural analog.
Signaling Pathways of Coumarin-Induced Apoptosis
Coumarin derivatives induce apoptosis through various signaling cascades. A key mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, often initiated by cellular stress. The diagram below illustrates a plausible pathway for 5-Geranyloxy-7-methoxycoumarin, a close analog of the target compound.[1][2]
Caption: Proposed apoptotic pathway of a geranyloxycoumarin analog.
Experimental Workflow for Apoptosis Validation
Validating the pro-apoptotic activity of a compound involves a series of well-defined experiments. The following diagram outlines a typical workflow for assessing apoptosis in a cancer cell line treated with a test compound like this compound.
Caption: A standard workflow for evaluating pro-apoptotic compounds.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments used to validate pro-apoptotic activity.
Cell Viability (MTT) Assay
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cells (e.g., SW480, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for another 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Protocol:
-
Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat with the test compound for the desired time.[5]
-
Collect both floating and adherent cells and wash twice with cold PBS.[5]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5]
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases like caspase-3 and caspase-7.[3]
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound.
-
After treatment, add a luminogenic caspase substrate (e.g., Caspase-Glo® 3/7 reagent).
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The amount of luminescence is proportional to the amount of caspase activity.
Western Blot Analysis
Objective: To detect changes in the expression levels of apoptosis-related proteins (e.g., p53, Bcl-2, cleaved caspases).
Protocol:
-
Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p53, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Comparison of Mechanisms
The following diagram illustrates the logical relationship and comparison of the pro-apoptotic mechanism of this compound with other coumarin derivatives and a standard chemotherapeutic agent.
Caption: Comparative mechanisms of action for different pro-apoptotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. scispace.com [scispace.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Cross-Validation of Geranyloxy-Dimethoxycoumarin Activity in Cancer Cell Lines: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cytotoxic and pro-apoptotic activities of Geranyloxy-dimethoxycoumarin derivatives in different cancer cell lines. Due to a scarcity of published data on 8-Geranyloxy-5,7-dimethoxycoumarin, this document focuses on the closely related isomer, 5-Geranyloxy-7-methoxycoumarin , to provide insights into the potential biological activities of this class of compounds. The experimental data presented herein is based on published studies and is intended to serve as a reference for researchers investigating the therapeutic potential of coumarin (B35378) derivatives.
Data Presentation: Summary of Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 5-Geranyloxy-7-methoxycoumarin in different cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, reagent concentrations, and incubation times.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Human colon adenocarcinoma) | Proliferation Assay | Not Specified | ~25 µM (67% inhibition) | [1][2] |
| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Human neuroblastoma) | MTT Assay | 72 hours | 46.9 ± 5.47 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for assessing the activity of coumarin derivatives are provided below. These protocols are intended to be representative and may require optimization for specific experimental conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4][5][6]
Materials:
-
Human cancer cell lines (e.g., SW-480, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or related compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 5-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10][11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13][14][15]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis (e.g., caspases, Bcl-2 family proteins, p53).[16][17][18][19]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key experimental workflows and a proposed signaling pathway for 5-Geranyloxy-7-methoxycoumarin.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Experimental workflow for apoptosis detection by Annexin V and PI staining.
Caption: Proposed signaling pathway of 5-Geranyloxy-7-methoxycoumarin-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Geranyloxy-5,7-dimethoxycoumarin: A Potential Anticancer Agent Compared to Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Among these, coumarins have emerged as a class of compounds with significant anticancer potential. This guide provides a comparative overview of the efficacy of 8-Geranyloxy-5,7-dimethoxycoumarin, a naturally occurring coumarin, against standard chemotherapy agents, supported by available experimental data.
Overview of this compound
This compound is a natural product isolated from plants such as Toddalia asiatica. While specific cytotoxic data for this exact compound is limited in publicly available literature, studies on structurally similar geranyloxycoumarins provide valuable insights into its potential anticancer activity. Research on the closely related compound, 5-Geranyloxy-7-methoxycoumarin, has demonstrated significant growth inhibitory effects against human colon cancer cells.
Comparative Efficacy: In Vitro Studies
A direct comparison of the half-maximal inhibitory concentration (IC50) values is a standard method for evaluating the cytotoxic efficacy of compounds against cancer cell lines. The following tables summarize the available data for a closely related geranyloxycoumarin and standard chemotherapy drugs against various cancer cell lines.
It is crucial to note that the following data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions such as cell lines and exposure times.
Colon Cancer
| Compound | Cell Line | Concentration/IC50 | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 | 67% inhibition at 25 µM | [1][2] |
| 5-Fluorouracil | SW-480 | ~5-15 µM | |
| Oxaliplatin | SW-480 | ~1-5 µM |
Breast Cancer
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin | MCF-7 | ~0.1-1 µM | |
| Doxorubicin | MDA-MB-231 | ~0.1-0.5 µM | |
| Cisplatin | MCF-7 | ~5-20 µM | |
| Paclitaxel | MCF-7 | ~0.01-0.1 µM |
Lung Cancer
| Compound | Cell Line | IC50 | Reference |
| Cisplatin | A549 | ~5-15 µM | |
| Paclitaxel | A549 | ~0.01-0.1 µM | |
| Doxorubicin | A549 | ~0.1-1 µM |
Mechanism of Action: Insights from Geranyloxycoumarins
Studies on 5-Geranyloxy-7-methoxycoumarin suggest that its anticancer activity is mediated through the induction of apoptosis (programmed cell death). This process is crucial for eliminating cancerous cells and is a target for many chemotherapeutic agents. The proposed signaling pathway involves the activation of key tumor suppressor proteins and signaling cascades.
Caption: Proposed signaling pathway for apoptosis induction by 5-Geranyloxy-7-methoxycoumarin.[1][2]
This pathway highlights the activation of the tumor suppressor gene p53 and caspase cascades, coupled with the inhibition of the pro-survival p38 MAPK signaling and regulation of the Bcl-2 family of proteins, ultimately leading to DNA fragmentation and apoptotic cell death.[1][2]
Experimental Protocols
The determination of cytotoxic efficacy is predominantly carried out using cell viability assays. The following is a generalized protocol for the MTT assay, a common method used to assess cell viability.
MTT Cell Viability Assay
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., SW-480, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or standard drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Workflow:
Caption: A generalized workflow for determining IC50 values using the MTT assay.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a standard chemotherapy drug.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Conclusion
The available evidence suggests that geranyloxycoumarins, such as this compound, hold promise as potential anticancer agents. The data from the closely related 5-Geranyloxy-7-methoxycoumarin indicates an ability to inhibit cancer cell growth and induce apoptosis. However, a direct and comprehensive comparison with standard chemotherapy is challenging due to the limited availability of head-to-head studies. The provided IC50 values for standard chemotherapeutic agents offer a benchmark for the potency that novel compounds should aim to achieve or exceed. Further research, including direct comparative in vitro and subsequent in vivo studies, is essential to fully elucidate the therapeutic potential of this compound and its standing relative to established cancer treatments.
References
The Structural Dance of Efficacy: A Comparative Guide to 8-Geranyloxy-5,7-dimethoxycoumarin Analogs in Cancer and Inflammation
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 8-Geranyloxy-5,7-dimethoxycoumarin analogs, a class of compounds with emerging potential in oncology and inflammatory disease research. By examining the available experimental data, we can delineate key structural motifs that govern their efficacy as anticancer and anti-inflammatory agents.
While a comprehensive structure-activity relationship (SAR) study on a broad series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from structurally related coumarin (B35378) derivatives to infer the likely impact of molecular modifications. The presented data underscores the importance of substituent patterns on the coumarin core and the nature of the alkoxy group at the 8-position in dictating cytotoxic and anti-inflammatory potency.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the cytotoxic and anti-inflammatory activities of various coumarin derivatives, providing a basis for understanding the structure-activity relationships of this compound analogs.
Table 1: Cytotoxic Activity of Coumarin Analogs Against Various Cancer Cell Lines
| Compound/Analog | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Reference Core Structure | This compound | - | - | - |
| 8-Substituted-7-methoxy-2H-chromen-2-one derivative (Compound 7) | 8-(1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-7-methoxy-2H-chromen-2-one | HepG2 (Liver) | 0.75 ± 0.03 | [1] |
| 3-Substituted 8-methoxycoumarin (B1348513) derivative (Compound 6) | 3-acetyl-8-methoxy-2H-chromen-2-one | MCF-7 (Breast) | 6.621 | [2] |
| MDA-MB-231 (Breast) | 9.62 | [2] | ||
| 4-senecioyloxymethyl-6,7-dimethoxycoumarin (B1257448) (Compound 1) | 4-(((2E)-3-methylbut-2-enoyl)oxymethyl)-6,7-dimethoxy-2H-chromen-2-one | HUVEC (Endothelial) | - (Inhibitory) | [3] |
| 4-methoxycinnamoyl substituted coumarin (Compound 6d) | 4-(((E)-3-(4-methoxyphenyl)acryloyl)oxymethyl)-6,7-dimethoxy-2H-chromen-2-one | HUVEC (Endothelial) | - (Enhanced Inhibition) | [3] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Anti-inflammatory Activity of Coumarin Analogs
| Compound/Analog | Assay | Key Findings | Reference |
| Rutaecarpine (related alkaloid) | Inhibition of NO, iNOS, COX-2, TNF-α, IL-1β production in LPS-induced macrophages | Potent anti-inflammatory effects through inhibition of MAPK and NF-κB pathways. | [4] |
| Flavonols (e.g., Fisetin) | Inhibition of NO, ROS, TNF-α, IL-6 production in LPS-induced macrophages | Anti-inflammatory effects via suppression of NF-κB and MAPK pathways. | [5] |
Experimental Protocols: Methodologies for Biological Evaluation
The following are detailed protocols for key experiments cited in the evaluation of this compound analogs and related compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin analogs and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Materials:
-
RAW 264.7 macrophage cells stably transfected with an NF-κB-luciferase reporter construct.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS).
-
Coumarin analogs.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected RAW 264.7 cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the coumarin analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: The inhibitory effect of the compounds on NF-κB activity is determined by the reduction in luciferase activity compared to the LPS-stimulated control.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cancer cells (e.g., MCF-7).
-
Coumarin analogs.
-
Caspase-Glo® 3/7 Reagent.
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with coumarin analogs for a specified time (e.g., 24 hours).
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, which contains a proluminescent caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: An increase in luminescence compared to the untreated control indicates the induction of apoptosis.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways and the experimental workflow for evaluating the biological activity of this compound analogs.
Caption: Experimental workflow for SAR studies of coumarin analogs.
Caption: Inhibition of the NF-κB signaling pathway by coumarin analogs.
Caption: Modulation of the MAPK signaling pathway by coumarin analogs.
Structure-Activity Relationship Insights
Based on the available data for related coumarin structures, several key SAR trends can be inferred for this compound analogs:
-
Substitution at the 8-position: The nature of the alkoxy group at the C8 position is critical for activity. The geranyloxy group, with its lipophilic isoprenoid chain, is expected to enhance membrane permeability and potentially interact with hydrophobic pockets of target proteins. Modifications to this chain, such as saturation of the double bonds or changes in its length, would likely modulate biological activity.
-
Methoxy (B1213986) Groups at C5 and C7: The presence of methoxy groups at the C5 and C7 positions generally contributes to the cytotoxic and anti-inflammatory properties of coumarins. These electron-donating groups can influence the electronic distribution of the coumarin ring system, affecting its interaction with biological targets.
-
Substitution on the Coumarin Core: As seen in the compared analogs, substitutions at other positions, such as C3 and C4, can significantly impact potency. For instance, the introduction of heterocyclic moieties at these positions has been shown to enhance anticancer activity.[1][2]
-
Mechanism of Action: The anticancer effects of these coumarin analogs are often associated with the induction of apoptosis, as evidenced by the activation of caspases. Their anti-inflammatory properties are frequently linked to the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK. The dual inhibition of these pathways presents a promising strategy for the development of novel therapeutic agents.
Conclusion
The exploration of this compound analogs represents a promising avenue for the discovery of novel anticancer and anti-inflammatory agents. While further systematic studies are required to fully elucidate the structure-activity relationships within this specific class of compounds, the available data on related coumarin derivatives provides a strong foundation for rational drug design. The modulation of the geranyloxy side chain and substitutions on the coumarin nucleus are key strategies for optimizing biological activity. Future research should focus on synthesizing a diverse library of these analogs and evaluating their efficacy and mechanism of action in relevant preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preliminary structure-antiangiogenic activity relationships of 4-senecioyloxymethyl-6,7-dimethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Molecular Targets of Coumarin Derivatives in Cancer and Inflammation
A detailed guide for researchers and drug development professionals on the bioactivity of 5-Geranyloxy-7-methoxycoumarin and related compounds.
Due to the limited availability of specific molecular target data for 8-Geranyloxy-5,7-dimethoxycoumarin, this guide provides a comprehensive comparison of the well-researched, structurally similar coumarin (B35378) derivative, 5-Geranyloxy-7-methoxycoumarin , with other relevant coumarins. This analysis focuses on their cytotoxic effects against cancer cell lines and their anti-inflammatory properties, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Coumarin Derivatives
The cytotoxic potential of several coumarins has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 | Colon Cancer | 67% inhibition at 25 µM | [1][2] |
| SH-SY5Y | Neuroblastoma | 46.9 ± 5.47 | [3] | |
| 5,7-Dimethoxycoumarin (Citropten) | HT-29 | Colorectal Cancer | 25 | [4] |
| Bergamottin | SH-SY5Y | Neuroblastoma | 36.8 ± 3.8 | [3] |
Anti-Inflammatory Activity of Coumarin Derivatives
Several coumarin derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
| Compound | Assay | Model | Effect | Reference |
| 5,7-Dimethoxycoumarin (Citropten) | DSS-induced colitis | In vivo (mice) | Reduces NF-κB and MAPK signaling | |
| Chalcone derivative (Coumarin-based) | Nitric oxide production in LPS-induced RAW264.7 macrophages | In vitro | IC50 = 11.2 µM | |
| Various Coumarins | Superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils | In vitro | IC50 ≤ 8.29 µg/ml and ≤ 6.30 µg/ml respectively |
Signaling Pathways and Molecular Targets
The biological activities of these coumarin derivatives are attributed to their interaction with specific molecular targets within cellular signaling pathways.
Apoptosis Induction in Cancer Cells
5-Geranyloxy-7-methoxycoumarin has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[1][2] This involves the activation of the tumor suppressor protein p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This leads to the activation of caspase-8 and caspase-3, culminating in programmed cell death. The p38 MAPK pathway is also implicated, with inhibition of its phosphorylation contributing to the apoptotic effect.[1][2]
Inhibition of Inflammatory Pathways
5,7-Dimethoxycoumarin (Citropten) has been observed to attenuate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., SW-480, SH-SY5Y)
-
Coumarin derivatives dissolved in DMSO
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the coumarin compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[5] Remove the old medium and add 100 µL of the medium containing the test compounds. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7] Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
6-well plates
-
Cancer cell lines
-
Coumarin derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-phospho-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of coumarin derivatives for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 7-Geranyloxy-5-methoxycoumarin [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 8-Geranyloxy-5,7-dimethoxycoumarin in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of 8-Geranyloxy-5,7-dimethoxycoumarin.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, avoid generating dust. For minor spills, dry clean-up methods are preferable. The spilled solid should be carefully swept or vacuumed and placed into a designated, labeled container for disposal. For larger spills, consult your institution's emergency procedures.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, in the absence of a specific SDS, is to manage it as a chemical waste through a licensed professional waste disposal service.
-
Waste Identification and Segregation:
-
Treat all unused this compound and materials significantly contaminated with it (e.g., weighing boats, filter paper, contaminated PPE) as chemical waste.
-
Collect this waste in a designated, compatible, and sealable container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Clearly and accurately label the waste container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy.
-
The label must include the full chemical name: "this compound," and the approximate quantity.
-
Record the date when the first of the waste was added to the container (accumulation start date).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup by a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Decontamination of Empty Containers
To decontaminate an empty container that held this compound, triple rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinseate must be collected and disposed of as chemical waste. After triple rinsing and allowing the container to dry, deface or remove the original label. The clean, rinsed container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Summary of Disposal and Regulatory Principles
For easy reference, the following table summarizes the key principles and regulatory considerations for the disposal of this compound.
| Principle | Guideline | Regulatory Context |
| Waste Characterization | In the absence of a specific SDS, treat the compound as chemical waste. | Prudent laboratory practice; institutional EHS policies. |
| Personal Protective Equipment | Wear gloves, eye protection, and a lab coat during handling and disposal. | Occupational Safety and Health Administration (OSHA) requirements. |
| Segregation | Collect waste in a dedicated, properly labeled container. Do not mix with other waste streams. | Resource Conservation and Recovery Act (RCRA) and local regulations. |
| Containment | Use a compatible, sealed container for waste accumulation. | RCRA and institutional EHS policies. |
| Labeling | Label containers with "Hazardous Waste," the full chemical name, and the accumulation start date. | RCRA and institutional EHS policies. |
| Storage | Store in a designated satellite accumulation area. | RCRA regulations for hazardous waste generators. |
| Disposal Method | Use a licensed professional waste disposal service arranged through your EHS department. | RCRA and local environmental regulations. |
| Prohibited Disposal | Do not dispose of in sanitary sewers or regular trash. | Clean Water Act and RCRA. |
Disposal Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of a chemical compound like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Disposal decision workflow for a chemical without a specific SDS.
Personal protective equipment for handling 8-Geranyloxy-5,7-dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 8-Geranyloxy-5,7-dimethoxycoumarin. The following procedures are based on best practices for handling related coumarin (B35378) compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side shields or a face shield | Essential to protect eyes from potential splashes of solutions or fine dust particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protects skin from direct contact. It is recommended to check the resistance of the gloves to chemicals with the supplier.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing.[5] For larger quantities or risk of splashing, a chemical-resistant apron or coveralls should be considered.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Generally not required if handled in a well-ventilated area.[5] If there is a risk of generating dust or aerosols, a particulate filter respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before use, inspect all PPE for integrity.
-
-
Weighing and Solution Preparation :
-
When weighing the solid compound, use appropriate tools such as a spatula and weighing paper to avoid creating dust.[5]
-
Prepare solutions in the chemical fume hood, adding the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use :
-
Spill Response :
-
In the event of a small spill, alert others in the vicinity.[5]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[5]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[5]
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Identification and Collection :
-
Solid Waste :
-
Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
-
Liquid Waste :
-
Final Disposal :
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
